4-Fluoro-5-methoxy-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-fluoro-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOWATBDWFGYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621795 | |
| Record name | 4-Fluoro-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288385-89-7 | |
| Record name | 4-Fluoro-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-5-methoxy-1H-indole (CAS No. 288385-89-7). Due to the limited availability of direct experimental data for this specific compound, this document compiles predicted data, information from closely related analogs, and established chemical principles to offer a thorough profile for research and drug development purposes. The guide covers physicochemical properties, a detailed plausible synthesis protocol via the Fischer indole synthesis, expected spectroscopic characteristics, reactivity, and potential biological significance. All quantitative data is summarized in structured tables, and key processes are visualized using Graphviz diagrams.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine and methoxy substituents can significantly modulate a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile. This compound is a substituted indole that holds potential as a key intermediate in the synthesis of novel therapeutic agents. This guide aims to provide a detailed understanding of its chemical properties to facilitate its use in research and development.
Physicochemical Properties
| Property | Value (Predicted/Analog-Based) | Source/Method |
| Molecular Formula | C₉H₈FNO | - |
| Molecular Weight | 165.17 g/mol | - |
| CAS Number | 288385-89-7 | [1] |
| Appearance | Expected to be a solid | Based on similar substituted indoles. |
| Melting Point | Not available | - |
| Boiling Point | 308.7 ± 22.0 °C | Predicted[1] |
| Density | 1.269 ± 0.06 g/cm³ | Predicted[1] |
| Solubility | Expected to be soluble in most organic solvents. | Based on the general solubility of indole and its derivatives.[1] |
| pKa | ~16-17 (for the N-H proton) | Estimated based on the pKa of indole (16.2) and the electronic effects of the substituents. The fluorine atom is electron-withdrawing, while the methoxy group is electron-donating. |
| logP | Not available | - |
Synthesis and Characterization: Experimental Protocols
The most plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[2][3]
Proposed Synthetic Route: Fischer Indole Synthesis
The synthesis can be envisioned as a two-step process starting from 3-fluoro-4-methoxyaniline.
Detailed Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine
-
Diazotization: Dissolve 3-fluoro-4-methoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Basify the mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (3-fluoro-4-methoxyphenyl)hydrazine. Purification can be achieved by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Hydrazone Formation: Dissolve (3-fluoro-4-methoxyphenyl)hydrazine in a suitable solvent like ethanol or acetic acid.
-
Add a slight excess of acetaldehyde and stir the mixture at room temperature until the hydrazone formation is complete (monitored by TLC).
-
Cyclization: Add an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the hydrazone mixture.
-
Heat the reaction mixture to a temperature typically between 80-120 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.[4]
Expected Spectroscopic Data
The following table outlines the expected spectroscopic features for this compound based on the analysis of related substituted indoles.
| Technique | Expected Features |
| ¹H NMR | - N-H proton: A broad singlet around δ 8.0-8.5 ppm. - Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The C2 and C3 protons on the pyrrole ring will appear as a doublet of doublets or a triplet, respectively. - Methoxy protons: A sharp singlet around δ 3.8-4.0 ppm. |
| ¹³C NMR | - Nine distinct carbon signals are expected. - C-F coupling: The carbon atom directly bonded to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF). Carbons at the C3 and C5 positions will show smaller two-bond C-F coupling constants (²JCF). - Methoxy carbon: A signal around δ 55-60 ppm. |
| ¹⁹F NMR | - A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring. The chemical shift will be influenced by the electronic environment of the indole ring. |
| IR Spectroscopy | - N-H stretch: A sharp or slightly broad band in the region of 3300-3500 cm⁻¹.[5] - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C=C stretch (aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.[5] - C-O stretch (methoxy): A strong band around 1200-1250 cm⁻¹. - C-F stretch: A strong absorption in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent peak at m/z = 165, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Common fragmentation pathways for indoles include the loss of HCN (m/z 138) and subsequent fragmentation of the benzene ring.[6][7] The presence of the methoxy group may lead to the loss of a methyl radical (CH₃) or formaldehyde (CH₂O). |
Reactivity
The reactivity of the this compound ring is governed by the electronic properties of the fluoro and methoxy substituents.
-
Electrophilic Aromatic Substitution: The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution, with the C3 position being the most reactive.[1] The methoxy group at C5 is an electron-donating group, which further activates the ring towards electrophilic attack. Conversely, the fluorine atom at C4 is an electron-withdrawing group via induction, which deactivates the ring. The overall reactivity will be a balance of these opposing effects. However, substitution is still expected to preferentially occur at the C3 position. If the C3 position is blocked, substitution may occur at other positions on the pyrrole or benzene ring.
-
N-H Acidity and Alkylation: The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can be alkylated or acylated at the N1 position.
Potential Biological Significance
While there is no direct biological data for this compound, its structural features suggest potential pharmacological relevance. Many substituted indoles are known to interact with various biological targets.
Derivatives of this compound, such as 4-F-5-MeO-pyr-T, are known to be potent and selective serotonin 5-HT1A receptor agonists.[8] The 5-HT1A receptor is a key target in the treatment of anxiety and depression. This suggests that this compound could serve as a valuable scaffold for the development of novel ligands for serotonin receptors and other neurological targets.
Conclusion
This compound is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted and analog-based chemical properties, a detailed plausible synthesis protocol, and an outline of its expected reactivity and potential biological significance. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related indole derivatives. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. rjptonline.org [rjptonline.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 8. tandfonline.com [tandfonline.com]
Fluorinated Indole Derivatives: A Comprehensive Technical Guide to Therapeutic Applications
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of fluorine atoms into the indole ring has emerged as a powerful strategy in drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[1][2] This has led to the development of a wide array of fluorinated indole derivatives with potent therapeutic activities across various disease areas, including viral infections, cancer, inflammation, and neurodegenerative disorders.[2][3] More than 20% of all pharmaceuticals on the market contain fluorine, underscoring the impact of this halogen in drug discovery.[2] This technical guide provides an in-depth overview of the therapeutic applications of fluorinated indole derivatives, focusing on quantitative data, experimental methodologies, and key biological pathways.
Antiviral Applications
Fluorinated indole derivatives have demonstrated remarkable potency as antiviral agents, particularly against Human Immunodeficiency Virus (HIV). The introduction of fluorine can enhance the inhibitory activity of indole-based compounds against key viral targets like reverse transcriptase and viral entry mechanisms.
Anti-HIV Activity
Numerous studies have focused on fluorinated indoles as non-nucleoside reverse transcriptase inhibitors (NNRTIs) and HIV-1 attachment inhibitors.
Quantitative Data: Anti-HIV Activity of Fluorinated Indole Derivatives
| Compound Class/Series | Specific Compound(s) | Target/Assay | Cell Line(s) | Potency (EC50 / ED50) | Cytotoxicity | Reference |
| Triazole-based Fluoro-arabinofuranosides | 1a, 1b, 1e | HIV-1 (Wild-Type) Replication | - | 0.09 µM, 0.083 µM, 0.08 µM | - | [2] |
| Indole-carboxamides | 19a-e | HIV-1 (Wild-Type) Replication | CEM T-lymphocyte | 2.0–4.6 nM | Weakly cytostatic | [2] |
| Benzenesulfonyl Indole-carboxamides | 20h | HIV-1 (Wild-Type) NNRT Inhibition | MT-4, C8166 | 0.5 nM, 0.8 nM | Not cytotoxic up to 20,000 nM | [2] |
| 7-Carboxamide-4-fluoroindoles | 22 (Primary amide) | HIV-1 Primary Cell-Based Assay | HLM | 0.14 nM | - | [2] |
| 23a (Alkylamide) | HIV-1 Primary Cell-Based Assay | HLM | 0.29 nM | - | [2] | |
| 23b (Sulfonamide) | HIV-1 Primary Cell-Based Assay | HLM | 0.52 nM | - | [2] | |
| 23l, 23n, 23p | HIV-1 Primary Cell-Based Assay | HLM | 0.02 nM, 0.0058 nM, 0.04 nM | - | [2] | |
| Tetrazole-based 4-fluoroindoles | 24d | HIV-1 Attachment (Pseudotyped Virus) | Single-cycle infectivity assay | 20 nM | - | [2] |
| Indole Derivatives | 4-fluoroindole IV | HIV-1 Inhibition | - | ~50-fold more potent than non-fluorinated analog III | - | [2] |
Signaling and Mechanistic Pathways
Fluorinated indoles primarily combat HIV-1 through two main mechanisms: inhibition of reverse transcriptase and blocking of viral attachment to host cells.
Caption: Mechanisms of Anti-HIV Action for Fluorinated Indoles.
Experimental Protocols
-
HIV-1 Replication Assay (CEM or MT-4 cells):
-
Cell Culture: Human T-lymphocyte cell lines (CEM or MT-4) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Infection: Cells are infected with a known titer of HIV-1 (wild-type strain).
-
Treatment: Immediately after infection, cells are treated with serial dilutions of the fluorinated indole derivatives. A reference drug (e.g., Zidovudine, Efavirenz) is used as a positive control.
-
Incubation: The treated and infected cells are incubated for a period of 4-6 days at 37°C in a humidified 5% CO2 atmosphere.
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring the activity of viral reverse transcriptase in the culture supernatant or by using a p24 antigen capture ELISA. Alternatively, cell viability can be measured using the MTT assay, where a reduction in cytopathic effect corresponds to antiviral activity.[2]
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the compound concentration required to inhibit viral replication by 50%.
-
-
Non-Nucleoside Reverse Transcriptase (NNRT) Inhibition Assay:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 reverse transcriptase is used. A poly(rA)-oligo(dT) template-primer is prepared in a buffer solution.
-
Reaction Mixture: The reaction is carried out in microtiter plates containing the enzyme, template-primer, a mixture of dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and various concentrations of the test compound.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using trichloroacetic acid (TCA).
-
Measurement: The precipitated, radiolabeled DNA is captured on a filter mat, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces enzyme activity by 50% compared to an untreated control.[2]
-
Other Antiviral Activities
Fluorinated indoles have also been investigated for activity against other viruses.
Quantitative Data: Activity Against Other Viruses
| Compound Class | Specific Compound(s) | Target Virus | Cell Line(s) | Potency (EC50) | Reference |
| 5-fluoroindole-thiosemicarbazides | 27b | Coxsackie B4 (CVB4) | Hela, Vero | 0.87 µg/mL, 0.4 µg/mL | [2] |
Anticancer Applications
The indole nucleus is a key component of many anticancer agents, including vinca alkaloids. Fluorination has been used to enhance the potency and selectivity of indole derivatives against various cancer cell lines.
Cytotoxic and Antiproliferative Activity
Fluorinated indoles have shown broad-spectrum antiproliferative activity against human cancer cell lines.
Quantitative Data: Anticancer Activity of Fluorinated Indole Derivatives
| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Potency (GI50 / IC50) | Target/Mechanism | Reference |
| 5-fluoro-indole-2-carboxamides | 8e | Leukemia (CCRF-CEM, HL-60, K-562, RPMI-8226) | log10(GI50) = -5.68 to -6.09 | Broad-spectrum antiproliferative | [4] |
| Indole-penta-heterocycles | 10b | A549 (Lung), K562 (Leukemia) | 0.12 µM, 0.01 µM | EGFR and p53-MDM2 modulation | [5] |
| 11h | K562 (Leukemia) | 0.06 µM | - | [5] | |
| Indole-vinyl sulfones | 9 | Panel of cancer cell lines | Potent activity | Tubulin polymerization inhibitor | [6] |
| Quinoline-indole derivatives | 13 | Panel of cancer cell lines | 2 to 11 nM | Anti-tubulin, targets colchicine binding site | [6] |
| Indole-based 4,5-dihydroisoxazole | 4b (para-fluorinated) | Leukemia cell lines | Potent IC50 values | Antiproliferative | [7] |
Logical Relationships: Structure-Activity Relationship (SAR) in Anticancer Indoles
The position and type of substituent on the indole ring are critical for anticancer activity. SAR studies provide a logical framework for optimizing these compounds.
References
- 1. daneshyari.com [daneshyari.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Role of 4-Fluoro-5-methoxy-1H-indole as a Serotonin Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-1H-indole and its derivatives as serotonin receptor agonists. While specific quantitative binding and functional data for the parent compound, this compound, are not extensively available in the public domain, this document synthesizes information from structurally related analogs to infer its potential pharmacological profile. This guide covers the synthesis, proposed mechanism of action, and key experimental protocols for the characterization of such compounds. Detailed methodologies for radioligand binding assays, functional assays measuring second messenger accumulation, and downstream signaling pathway analysis are provided to facilitate further research and drug development efforts in this area.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Consequently, substituted indoles are a major focus in the development of novel therapeutics targeting the serotonergic system. The compound this compound serves as a key synthetic intermediate for more complex molecules with significant activity at serotonin receptors.[1] The introduction of a fluorine atom at the 4-position and a methoxy group at the 5-position of the indole ring can significantly influence the binding affinity, selectivity, and metabolic stability of the resulting compounds.
Derivatives of this compound, such as 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) and 4-fluoro-5-methoxy-N,N-pyrrolidinyltryptamine (4-F-5-MeO-pyr-T), have been identified as potent and selective agonists for the 5-HT1A receptor subtype.[2][3] This suggests that the this compound moiety is a critical pharmacophore for achieving high affinity and agonist activity at this receptor. Understanding the pharmacological profile of this core structure and its derivatives is crucial for the rational design of novel therapeutics for a range of central nervous system disorders, including anxiety and depression.[4]
Chemical Properties and Synthesis
This compound is a solid organic compound with the molecular formula C₉H₈FNO and a molecular weight of 165.17 g/mol .[5]
Synthesis Workflow:
A plausible synthetic route to this compound can be achieved through established indole synthesis methodologies, such as the Fischer or Leimgruber-Batcho indole synthesis. A general workflow is depicted below.
Caption: General synthetic workflows for this compound.
A detailed protocol for the synthesis of a related compound, 4-fluoro-3-iodo-5-methoxy-1H-indole, starts with this compound and involves iodination using N-iodosuccinimide (NIS) in DMSO.[6] This indicates that the parent compound is readily functionalized for the creation of diverse derivatives.
Serotonin Receptor Agonist Activity (Inferred from Derivatives)
While direct quantitative data for this compound is scarce, the pharmacological activity of its N,N-dialkylated tryptamine derivatives provides strong evidence for its role as a serotonin receptor modulating scaffold.
Binding Affinity
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor subtype, expressed as the inhibitory constant (Ki). The following table summarizes the binding affinities of a key derivative at various serotonin receptors.
| Compound | Receptor Subtype | Ki (nM) | Reference Compound |
| 4-F-5-MeO-DMT | 5-HT1A | Potent | 8-OH-DPAT |
| 5-HT2A | Lower Affinity | Ketanserin | |
| 5-HT2C | Lower Affinity | Mesulergine | |
| (Note: Specific Ki values for 4-F-5-MeO-DMT are not provided in the search results, but it is described as a potent 5-HT1A agonist with markedly increased selectivity over 5-HT2A/2C receptors)[2] |
Functional Activity
Functional assays measure the biological response following receptor binding. For G protein-coupled receptors (GPCRs) like the serotonin receptors, this often involves measuring changes in second messenger levels (e.g., cAMP) or downstream signaling events (e.g., ERK phosphorylation).
| Compound | Assay Type | Receptor Subtype | Potency (EC50) | Efficacy (Emax) |
| 4-F-5-MeO-pyr-T | G-protein activation | 5-HT1A | Highly Potent | Full Agonist |
| Head-twitch response | 5-HT2A | Inactive | N/A | |
| (Note: 4-F-5-MeO-pyr-T is a potent and selective 5-HT1A full agonist and does not produce psychedelic-like effects mediated by 5-HT2A receptors in rodents.)[3] |
Signaling Pathways
Serotonin receptors are predominantly GPCRs that couple to various G proteins to initiate intracellular signaling cascades.[7] The 5-HT1A receptor, the primary target for derivatives of this compound, typically couples to the inhibitory G protein, Gi/o.
Proposed 5-HT1A Receptor Signaling Pathway:
Caption: Proposed signaling pathway for 5-HT1A receptor agonists.
Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] Additionally, the βγ subunits of the G protein can activate other pathways, including the ERK/MAPK cascade.[8]
Experimental Protocols
The following are representative, detailed protocols for the characterization of compounds like this compound as serotonin receptor agonists.
Protocol 1: Radioligand Binding Assay (5-HT1A Receptor)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT1A receptor.
Workflow:
Caption: Workflow for a radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).
-
Reference Compound: 8-OH-DPAT (for non-specific binding).
-
Test Compound: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filters: Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in binding buffer to a final protein concentration of 50-100 µg/mL.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of radioligand, 50 µL of binding buffer, and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of 10 µM 8-OH-DPAT, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of radioligand, 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM), and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Protocol 2: cAMP Accumulation Functional Assay (Gi-coupled Receptors)
This protocol measures the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing a Gi-coupled receptor like 5-HT1A.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of [18F]F-5-OMe-Tryptophans through Photoredox Radiofluorination: A New Method to Access Trp-based PET Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
The Structure-Activity Relationship of 4-Fluoroindoles: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 4-fluoroindole derivatives reveals their potential as versatile scaffolds in modern medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles governing the therapeutic applications of these compounds, supported by detailed experimental protocols and data analysis.
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The 4-fluoroindole scaffold, in particular, has emerged as a privileged structure in the development of a diverse range of therapeutic agents, including potent enzyme inhibitors and modulators of key signaling pathways. This technical guide delves into the nuanced structure-activity relationships (SAR) of 4-fluoroindole derivatives, offering a foundational understanding for the rational design of novel drug candidates.
Quantitative Structure-Activity Relationship Data
A critical aspect of understanding the therapeutic potential of 4-fluoroindole derivatives lies in the quantitative analysis of their biological activities. The following table summarizes in-silico data for a series of tri-substituted fluoroindole derivatives against human topoisomerase-II, a key enzyme in DNA replication and a target for anticancer drugs. The data highlights the interplay between molecular properties and inhibitory potential.
| Compound ID | Molecular Weight ( g/mol ) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP | Docking Score (kcal/mol) |
| S1 | 469 | 5 | 4 | 3.73 | -6.24 |
| S2 | 456 | 7 | 8 | 2.27 | -4.94 |
| S3 | 480 | 6 | 6 | 2.90 | -5.71 |
| S4 | 569 | 6 | 6 | 3.17 | -6.34 |
| S5 | 394 | 5 | 4 | 3.46 | -5.06 |
| S6 | 400 | 5 | 4 | 3.22 | -5.05 |
| S7 | 395 | 5 | 6 | 3.09 | -4.61 |
| S8 | 425 | 6 | 7 | 3.57 | -4.68 |
| S9 | 411 | 6 | 6 | 2.38 | -4.87 |
| S10 | 424 | 6 | 7 | 2.35 | -4.46 |
| S11 | 435 | 5 | 4 | 3.55 | -5.64 |
| S12 | 445 | 5 | 4 | 3.27 | -5.36 |
| S13 | 400 | 5 | 4 | 3.25 | -5.05 |
| S14 | 411 | 6 | 6 | 2.60 | -4.52 |
| S15 | 445 | 5 | 4 | 3.21 | -5.36 |
| S16 | 445 | 6 | 6 | 2.67 | -5.46 |
| S17 | 413 | 5 | 5 | 2.88 | -4.99 |
| S18 | 395 | 5 | 6 | 2.54 | -4.25 |
| S19 | 411 | 6 | 6 | 2.61 | -4.52 |
| S20 | 422 | 6 | 5 | 2.89 | -4.63 |
Note: Data derived from in-silico molecular docking studies.
Experimental Protocols
The synthesis and biological evaluation of 4-fluoroindole derivatives are underpinned by robust experimental methodologies. The following sections provide detailed protocols for key synthetic and assay procedures.
Synthesis of 4-Fluoroindoles via Leimgruber-Batcho Reaction
The Leimgruber-Batcho indole synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes. The following is a generalized protocol for the synthesis of a 4-fluoroindole derivative.
Step 1: Formation of the Enamine
-
To a solution of the appropriately substituted 2-fluoro-6-nitrotoluene in a suitable solvent (e.g., dimethylformamide), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine catalyst (e.g., pyrrolidine).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent system (e.g., a mixture of ethanol and water).
-
Add a reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H2 over Pd/C).
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-fluoroindole.
Biological Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of 4-fluoroindole derivatives for a specific serotonin receptor subtype.
Materials:
-
Cell membranes expressing the target serotonin receptor.
-
Radioligand specific for the target receptor (e.g., [³H]-serotonin).
-
Test compounds (4-fluoroindole derivatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% BSA).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound or vehicle control.
-
Add a fixed concentration of the radioligand to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
This protocol outlines a general procedure for assessing the inhibitory activity of 4-fluoroindole derivatives against a specific protein kinase (e.g., PAK1).
Materials:
-
Recombinant active kinase.
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compounds (4-fluoroindole derivatives) at various concentrations.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
-
In a 96-well plate, add the kinase enzyme to each well.
-
Add the test compound at various concentrations or a vehicle control.
-
Pre-incubate the kinase and the inhibitor for a defined period.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at an optimal temperature for a specified time.
-
Stop the reaction and measure the amount of product formed (or ATP consumed) using a suitable detection method (e.g., luminescence-based assay).
-
Determine the IC₅₀ value of the test compound by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical workflow for SAR studies and the chemical logic of the Leimgruber-Batcho indole synthesis.
Caption: General workflow for SAR studies.
Caption: Leimgruber-Batcho indole synthesis pathway.
Conclusion
The 4-fluoroindole scaffold represents a valuable starting point for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships, guided by quantitative biological data and robust experimental protocols, is paramount for the successful design and optimization of lead compounds. This technical guide provides a foundational framework for researchers to explore the rich chemical space of 4-fluoroindole derivatives and unlock their full therapeutic potential. As more comprehensive SAR data becomes available, the predictive power of computational models will further accelerate the discovery of next-generation drugs based on this versatile heterocyclic system.
The Biological Frontier of 4-Fluoro-5-methoxy-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1] The strategic incorporation of fluorine and methoxy substituents onto this core has been a fruitful approach in drug design to modulate physicochemical properties and enhance therapeutic potential. Specifically, the 4-fluoro-5-methoxy-1H-indole core represents a promising, yet relatively underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound derivatives, drawing insights from closely related analogs to illuminate pathways for future research and drug development.
While direct and extensive research on the biological activities of derivatives from the specific this compound core is limited in publicly available literature, significant insights can be gleaned from structurally similar compounds. This guide will focus on the well-documented activities of analogous 4-fluoro-indole derivatives, particularly in the realms of oncology and infectious diseases, to project the therapeutic promise of this unique chemical space.
Anticancer Potential: Targeting Kinase Signaling Pathways
The development of kinase inhibitors is a major focus in modern oncology.[2] The indole nucleus is a common feature in many approved kinase inhibitor drugs.[1] The related compound, 4-fluoro-2-methyl-1H-indol-5-amine , serves as a key building block in the synthesis of potent kinase inhibitors, most notably targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[3][4][5]
VEGFR-2 Signaling Pathway and Inhibition:
VEGF-A, a critical signaling protein, binds to VEGFR-2, initiating receptor dimerization and autophosphorylation of tyrosine residues within its cytoplasmic domain.[4] This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which is crucial for endothelial cell proliferation, and the PI3K/AKT pathway, which promotes endothelial cell survival.[4] In the context of cancer, this signaling cascade is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Derivatives of the 4-fluoro-indole scaffold have been shown to act as competitive inhibitors of ATP binding to the kinase domain of VEGFR-2.[4] This inhibition blocks the downstream signaling events, thereby preventing angiogenesis and impeding tumor growth.[4]
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by 4-fluoro-indole-based kinase inhibitors.
Caption: VEGFR-2 Signaling and Inhibition.
Quantitative Data on Related Kinase Inhibitors:
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| BMS-540215 | VEGFR-2 | 3.1 | HUVEC | [4] |
Experimental Protocols:
VEGFR-2 Kinase Assay (General Protocol):
-
Enzyme and Substrate Preparation: Recombinant human VEGFR-2 kinase domain is used. A synthetic peptide substrate, such as Poly(Glu, Tyr) 4:1, is prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Compound Preparation: Test compounds (derivatives of this compound) are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Kinase Reaction: The kinase, substrate, and test compound are incubated in the presence of ATP (radiolabeled [γ-33P]ATP is often used for detection) in a 96-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial and Antifungal Potential
Indole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities.[1][6] The incorporation of fluorine and methoxy groups can enhance these properties.[7][8] While specific data for this compound derivatives is lacking, the general antimicrobial potential of substituted indoles suggests this scaffold is a promising starting point for the development of new anti-infective agents.
General Workflow for Antimicrobial Screening:
The following diagram outlines a typical workflow for the synthesis and evaluation of novel indole derivatives for antimicrobial activity.
Caption: Antimicrobial Drug Discovery Workflow.
Experimental Protocols:
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method):
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Insights from closely related 4-fluoro-indole derivatives strongly suggest potential as potent kinase inhibitors, specifically targeting pathways such as VEGFR-2. Furthermore, the established antimicrobial properties of the broader indole family indicate that this scaffold is a valuable starting point for the discovery of new anti-infective agents.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds with potent and selective activity. Detailed mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds. The data and protocols presented in this guide provide a solid foundation for embarking on such a research program, with the ultimate goal of translating the therapeutic potential of this underexplored chemical space into tangible clinical benefits.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Spectroscopic Properties of 4-Fluoro-5-methoxy-1H-indole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 4-Fluoro-5-methoxy-1H-indole, a fluorinated indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific molecule, this document presents a scientifically grounded prediction of its spectral characteristics based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related indole derivatives and the known effects of fluoro and methoxy substituents on spectroscopic measurements.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.10 | br s | - | N-H |
| ~7.20 | t | ~3.0 | H-2 |
| ~6.95 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 11.0 | H-7 |
| ~6.70 | t | ~3.0 | H-3 |
| ~6.60 | d | ~9.0 | H-6 |
| ~3.90 | s | - | -OCH₃ |
Solvent: CDCl₃. Predictions are based on analogous indole structures.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 (d, ¹J(C,F) ≈ 240) | C-4 |
| ~144.0 | C-5 |
| ~137.0 | C-7a |
| ~125.0 | C-2 |
| ~123.0 (d, ³J(C,F) ≈ 10) | C-3a |
| ~115.0 (d, ²J(C,F) ≈ 20) | C-7 |
| ~105.0 (d, ⁴J(C,F) ≈ 4) | C-3 |
| ~103.0 (d, ²J(C,F) ≈ 25) | C-6 |
| ~56.0 | -OCH₃ |
Solvent: CDCl₃. Predictions are based on analogous indole structures.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 165.06 | [M]⁺ (Molecular Ion) |
| 150.04 | [M - CH₃]⁺ |
| 122.04 | [M - CH₃ - CO]⁺ |
Ionization Mode: Electron Ionization (EI). The molecular formula is C₉H₈FNO, with a molecular weight of 165.17 g/mol .[1]
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| ~1620 | Medium | C=C Stretch (Aromatic) |
| ~1250 | Strong | C-O Stretch (Aryl Ether) |
| ~1200 | Strong | C-F Stretch |
Sample State: Solid (KBr pellet) or Thin Film.
Table 5: Predicted UV-Vis Spectroscopy Data
| λmax (nm) | Solvent |
| ~220, ~275 | Methanol or Ethanol |
The absorption maxima of indole derivatives are sensitive to solvent polarity.[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 or 500 MHz NMR spectrometer.[3]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.[4][5]
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.[6]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) for ESI, or introduce a solid/liquid sample directly for EI.[5]
-
Ionization:
-
EI: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6]
-
ESI: Dissolve the sample in a solvent and pass it through a charged capillary to form a fine spray of charged droplets.
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. The peak with the highest m/z often corresponds to the molecular ion ([M]⁺).[5]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.[7]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[8]
Procedure:
-
Sample Preparation (Solid):
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.[9]
-
-
Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric and instrumental interferences.[9]
-
Sample Spectrum: Place the sample in the IR beam path and record the spectrum. The instrument measures the absorption of infrared radiation at different wavenumbers.[7]
-
Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Characteristic absorption bands correspond to specific functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Instrumentation: A UV-Vis spectrophotometer.[10]
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a specific wavelength range (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum shows absorbance as a function of wavelength. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule.[2][11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. zefsci.com [zefsci.com]
- 7. rtilab.com [rtilab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. researchdata.edu.au [researchdata.edu.au]
- 11. asianpubs.org [asianpubs.org]
The Discovery and Enduring Legacy of Substituted Methoxy-Indoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents and research tools. Among these, substituted methoxy-indoles represent a particularly rich and diverse class of compounds with a profound impact on pharmacology and neuroscience. This in-depth technical guide explores the discovery, history, and core scientific principles of key substituted methoxy-indoles, providing detailed experimental insights and quantitative data for researchers in the field.
A Historical Perspective: From Pineal Hormones to Potent Anti-Inflammatories
The journey of substituted methoxy-indoles in science began with the exploration of endogenous signaling molecules. In 1958, the dermatologist Aaron B. Lerner and his colleagues isolated a substance from bovine pineal glands that could lighten frog skin. This compound, identified as N-acetyl-5-methoxytryptamine, was named melatonin . This discovery unveiled the crucial role of a methoxy-indole in regulating circadian rhythms and opened the door to understanding the pineal gland's function.
Parallel to this, the quest for novel therapeutic agents led to the synthesis of a vast library of indole derivatives. In 1963, a team at Merck led by Dr. Tsung-Ying Shen synthesized a potent anti-inflammatory agent, indomethacin . This 1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid became a cornerstone in the treatment of inflammatory conditions and a valuable tool for studying the cyclooxygenase (COX) enzymes.[1]
The mid-20th century also saw growing interest in the psychoactive properties of naturally occurring tryptamines. In 1936, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was first synthesized by Japanese chemists Toshio Hoshino and Kenya Shimodaira.[2] However, its potent psychoactive effects and natural occurrence in various plants and the venom of the Sonoran Desert toad (Incilius alvarius) would only be extensively studied decades later, positioning it as a significant compound in psychedelic research.[3]
These three compounds—melatonin, indomethacin, and 5-MeO-DMT—exemplify the broad therapeutic and scientific impact of the substituted methoxy-indole scaffold, influencing fields from sleep and inflammation to consciousness and mental health.
Key Methoxy-Indole Scaffolds: Synthesis and Properties
The versatility of the methoxy-indole core lies in the ability to modify its structure at various positions, leading to a wide range of pharmacological activities. This section delves into the synthesis and quantitative data of our three exemplary compounds.
Melatonin (N-acetyl-5-methoxytryptamine)
Discovery and Significance: Isolated in 1958, melatonin is a key hormone regulating the sleep-wake cycle.[1] Its discovery was a landmark in neuroendocrinology.
Table 1: Pharmacokinetic Parameters of Melatonin
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | 9-33% | Human | Oral | [4][5] |
| Tmax | 15 - 210 min | Human | Oral | [4] |
| T½ (Elimination Half-life) | 28 - 126 min | Human | Oral/IV | [4] |
| Cmax | 72.1 - 101,163 pg/mL | Human | Oral/IV | [4] |
| Clearance (Cl) | 0.97 - 132.50 L/min | Human | Oral/IV | [4] |
| Volume of Distribution (Vd) | 35 - 1602 L | Human | Oral/IV | [4] |
Table 2: Melatonin Receptor Binding Affinities
| Receptor | Ligand | Ki (pM) | Species | Reference |
| MT1 | Melatonin | 80 | Human | [6] |
| MT2 | Melatonin | 383 | Human | [6] |
| MT1 | 2-[¹²⁵I]-iodomelatonin | 10.64 (pKD) | Human | [2] |
| MT2 | 2-[¹²⁵I]-iodomelatonin | 10.11 (pKD) | Human | [2] |
Experimental Protocol: Synthesis of Melatonin
A common laboratory synthesis of melatonin involves the acetylation of 5-methoxytryptamine.
Materials:
-
5-methoxytryptamine hydrochloride
-
Pyridine
-
Acetic anhydride
-
Chloroform
-
Hydrochloric acid (dilute)
-
Magnesium sulfate (anhydrous)
-
Benzene
Procedure:
-
Dissolve 5-methoxytryptamine hydrochloride (1g, 4.75 mmol) in pyridine (10 ml) and acetic anhydride (10 ml).
-
Allow the solution to stand overnight at 20°C.
-
Pour the solution onto ice and neutralize with dilute hydrochloric acid.
-
Extract the aqueous mixture with chloroform (2 x 25 ml).
-
Combine the chloroform extracts, wash with water, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield N,N-diacetyltryptamine derivative as a liquid.
-
Pour the liquid into water (50 ml) and extract with chloroform (2 x 25 ml).
-
Combine the organic layers, wash with water (25 ml), and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to dryness.
-
Crystallize the residual solid from benzene to afford melatonin.
This protocol is a representation of a common synthetic route and may require optimization.
Indomethacin
Discovery and Significance: Synthesized in 1963, indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes.[1]
Table 3: Pharmacokinetic Parameters of Indomethacin
| Parameter | Value | Species | Administration Route | Reference |
| Bioavailability | ~100% | Human | Oral | [7] |
| Tmax | 1 - 2 hours | Human | Oral | [8] |
| T½ (Elimination Half-life) | 2.6 - 11.2 hours | Human | Oral/Rectal | [7] |
| Plasma Clearance | 1 - 2.5 ml/kg/min | Human | N/A | [8] |
| Volume of Distribution (Vd) | 0.34 - 1.57 L/kg | Human | Oral/Rectal | [7] |
Table 4: COX Inhibition Data for Indomethacin
| Enzyme | IC₅₀ (nM) | Species | Assay Condition | Reference |
| COX-1 | 10 - 100 | Various | In vitro | |
| COX-2 | 100 - 1000 | Various | In vitro |
Experimental Protocol: Traditional Synthesis of Indomethacin (Shen Synthesis)
The classical synthesis of indomethacin is based on the Fischer indole synthesis.
Materials:
-
4-methoxyphenylhydrazine
-
Methyl levulinate
-
Hydrochloric acid (catalyst)
-
Ethanol
-
4-chlorobenzoyl chloride
-
Pyridine
Procedure:
-
Phenylhydrazone Formation: React 4-methoxyphenylhydrazine with methyl levulinate under acidic conditions (e.g., HCl in ethanol) to form the corresponding phenylhydrazone.
-
Fischer Indole Synthesis: Heat the phenylhydrazone intermediate. This induces an isomerization to an enamine, followed by a[4][4]-sigmatropic rearrangement and subsequent elimination of ammonia to yield the indole ester (methyl 5-methoxy-2-methyl-1H-indole-3-acetate).
-
N-Acylation: Acylate the indole nitrogen of the product from step 2 with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. Pyridine acts as a weak base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
Hydrolysis: Hydrolyze the methyl ester of the acylated indole, typically under basic conditions (e.g., using sodium hydroxide), followed by acidification to yield indomethacin.
This protocol is a generalized representation and may require optimization.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)
Discovery and Significance: First synthesized in 1936, 5-MeO-DMT is a potent psychedelic tryptamine found in various natural sources.[2] It is a non-selective serotonin receptor agonist with high affinity for the 5-HT1A receptor.[9]
Table 5: Pharmacokinetic Parameters of 5-MeO-DMT
| Parameter | Value | Species | Administration Route | Reference |
| Onset of Action | Seconds to minutes | Human | Inhalation/Intranasal | [10] |
| Duration of Action | ~20-30 minutes | Human | Inhalation | [2] |
| Metabolism | Oxidative deamination (MAO-A), O-demethylation (CYP2D6) | Human | N/A | [9][10] |
| Metabolites | Bufotenin | Human | N/A | [9][10] |
Table 6: Receptor Binding Affinities of 5-MeO-DMT
| Receptor | Ki (nM) | Species | Reference |
| 5-HT1A | 16 ± 3 | Human | [11] |
| 5-HT2A | 61 ± 12 | Human | [11] |
| 5-HT1D | 130 | Human | |
| 5-HT2C | 1800 | Rat |
Experimental Protocol: Synthesis of 5-MeO-DMT via Fischer Indole Synthesis
A common route for the synthesis of 5-MeO-DMT involves an optimized Fischer indole reaction.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
4,4-dimethoxy-N,N-dimethylbutan-2-amine
-
Sulfuric acid
-
Water
Procedure:
-
To a reactor, charge 4-methoxyphenylhydrazine hydrochloride and water under a nitrogen atmosphere.
-
Stir the mixture at 30-35°C to form a suspension.
-
Cautiously add concentrated sulfuric acid dropwise, maintaining the temperature below 40°C.
-
To this mixture, add 4,4-dimethoxy-N,N-dimethylbutan-2-amine.
-
Heat the reaction mixture to facilitate the Fischer indole synthesis, forming the 5-MeO-DMT freebase.
-
The crude product can be purified via filtration through a silica pad and subsequent conversion to a salt (e.g., succinate) for further purification by recrystallization.
This is a generalized protocol based on described methods and requires careful execution and optimization.
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of substituted methoxy-indoles are a direct result of their interaction with specific G-protein coupled receptors (GPCRs).
Melatonin and Serotonin Receptor Signaling
Melatonin primarily exerts its effects through the MT1 and MT2 receptors, both of which are coupled to Gi proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on gene expression and neuronal activity.
5-MeO-DMT and other tryptamine-based methoxy-indoles primarily interact with serotonin (5-HT) receptors. The 5-HT1A receptor is also coupled to Gi, leading to an inhibitory effect on neuronal firing. In contrast, the 5-HT2A receptor is coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in increased intracellular calcium and protein kinase C (PKC) activation. This pathway is associated with the psychedelic effects of these compounds.
Indomethacin and Cyclooxygenase Inhibition
Indomethacin's anti-inflammatory, analgesic, and antipyretic properties stem from its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Structure-Activity Relationships (SAR)
The pharmacological activity of substituted methoxy-indoles is highly dependent on the nature and position of substituents on the indole ring.
-
5-Methoxy Group: The 5-methoxy substitution is crucial for the high affinity of melatonin and many tryptamines for their respective receptors. It is thought to participate in key hydrogen bonding interactions within the receptor binding pocket.
-
N-alkylation of Tryptamines: For 5-MeO-tryptamines, the nature of the substituents on the terminal nitrogen significantly influences receptor selectivity and potency. N,N-dimethyl substitution, as in 5-MeO-DMT, generally confers high affinity for both 5-HT1A and 5-HT2A receptors.
-
Indole N1-Substitution: In the case of indomethacin, the p-chlorobenzoyl group at the N1 position is critical for its potent anti-inflammatory activity.
-
C2 and C3 Substitutions: The acetic acid side chain at the C3 position of indomethacin is essential for its COX inhibitory activity. Modifications at the C2 position can also modulate potency.
Conclusion and Future Directions
The family of substituted methoxy-indoles continues to be a fertile ground for drug discovery and a source of invaluable tools for scientific research. From the chronobiotic effects of melatonin to the potent anti-inflammatory action of indomethacin and the profound psychoactive properties of 5-MeO-DMT, this chemical class demonstrates remarkable versatility.
Future research will likely focus on the development of more selective ligands for serotonin and melatonin receptor subtypes to minimize off-target effects and enhance therapeutic efficacy. The exploration of novel methoxy-indole scaffolds also holds promise for the discovery of new therapeutic agents for a wide range of disorders, including sleep disturbances, inflammatory diseases, and neuropsychiatric conditions. The detailed understanding of their synthesis, pharmacology, and signaling pathways, as outlined in this guide, will be instrumental in driving these future innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders | Bentham Science [eurekaselect.com]
- 4. Indometacin synthesis - chemicalbook [chemicalbook.com]
- 5. Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. tandfonline.com [tandfonline.com]
- 9. Melatonin from Microorganisms, Algae, and Plants as Possible Alternatives to Synthetic Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. journals.iucr.org [journals.iucr.org]
4-Fluoro-5-methoxy-1H-indole: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine and methoxy substituents onto this scaffold has emerged as a powerful approach to modulate physicochemical and pharmacological properties, leading to the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the 4-fluoro-5-methoxy-1H-indole core, a fragment of significant interest in contemporary drug design. We will explore its synthesis, chemical characteristics, and established roles as a pharmacophore, with a primary focus on its application in the development of serotonin 5-HT1A receptor agonists. This document will also touch upon the broader potential of fluorinated indole scaffolds in other therapeutic areas, such as oncology. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are provided to equip researchers with the necessary knowledge to leverage this versatile scaffold in their drug discovery endeavors.
Introduction: The Strategic Advantage of the this compound Scaffold
The indole ring system is a "privileged" structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal template for designing ligands for a wide range of biological targets.
The introduction of a fluorine atom and a methoxy group at the 4- and 5-positions, respectively, of the indole ring is a deliberate and strategic modification. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[2] Its small size allows it to act as a bioisostere of a hydrogen atom, while its electronic effects can modulate:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[3]
-
Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins.[3]
-
Lipophilicity and Permeability: The strategic placement of fluorine can alter a molecule's lipophilicity, impacting its absorption, distribution, and ability to cross the blood-brain barrier.[4]
The methoxy group, an electron-donating substituent, can also influence the electronic landscape of the indole ring, potentially enhancing binding to specific receptor subtypes.[5] The combination of these two substituents on the indole core creates a unique pharmacophore with significant potential in drug design.
Synthesis of the this compound Core
While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the literature, its synthesis can be plausibly achieved through well-established indole synthetic methodologies. The two most prominent and adaptable routes are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.
Proposed Synthetic Route: Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a versatile and high-yielding method for preparing indoles from o-nitrotoluenes.[6][7] This approach is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and often provides cleaner products.
Workflow for the Leimgruber-Batcho Synthesis:
Caption: General workflow for the Leimgruber-Batcho indole synthesis.
Experimental Protocol (Proposed):
Step 1: Synthesis of the Enamine Intermediate
-
To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.0 eq) and pyrrolidine (0.1 eq).
-
Heat the reaction mixture to 110-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which often presents as a deeply colored solid.
Step 2: Reductive Cyclization to this compound
-
Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H2 gas balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel to afford the pure indole.
Alternative Synthetic Route: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[7][8]
Workflow for the Fischer Indole Synthesis:
Caption: General workflow for the Fischer indole synthesis.
Experimental Protocol (Proposed):
-
React (3-fluoro-4-methoxyphenyl)hydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid, followed by decarboxylation) in a suitable solvent like ethanol to form the corresponding phenylhydrazone.
-
Isolate the crude hydrazone and treat it with a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the reaction mixture to induce cyclization.
-
After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water.
-
Neutralize the mixture with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to yield this compound.
Biological Activity and Therapeutic Applications
The this compound scaffold has been most prominently explored in the context of serotonin receptor modulation, particularly as agonists for the 5-HT1A receptor.
Serotonin 5-HT1A Receptor Agonism
Derivatives of this compound have been identified as potent and selective 5-HT1A receptor agonists.[9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, making it a key target for the treatment of neuropsychiatric disorders such as anxiety and depression.[6]
Signaling Pathway of the 5-HT1A Receptor:
Activation of the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunits can also modulate ion channels, leading to neuronal hyperpolarization.
Caption: Simplified 5-HT1A receptor signaling pathway.
Structure-Activity Relationship (SAR) and Quantitative Data:
While a comprehensive SAR table for a complete series of this compound derivatives is not available in a single source, data from various studies on related fluorinated tryptamines provide valuable insights. Substitution at the 4-position with fluorine has been shown to markedly increase 5-HT1A selectivity over 5-HT2A/2C receptors.[9]
| Compound | R Group (at position 3) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Selectivity (5-HT2A/5-HT1A) | Reference |
| 4-F-5-MeO-DMT | -CH2CH2N(CH3)2 | 0.23 | - | - | [10] |
| 4-F-5-MeO-pyr-T | -CH2CH2-pyrrolidine | - | - | ~813-fold (functional assay) | [3] |
Note: The table above presents a limited selection of available data for illustrative purposes. A comprehensive SAR study would require a systematically synthesized and tested library of compounds.
Potential Applications in Other Therapeutic Areas
While the primary focus has been on neuroscience, the fluorinated indole scaffold holds promise in other areas, such as oncology. The indole nucleus is a key structural component of many kinase inhibitors.[2] Although specific studies on this compound derivatives as kinase inhibitors are limited, related fluorinated indoles have shown activity against various kinases, including VEGFR-2.[11][12]
Furthermore, various indole derivatives have demonstrated broad anticancer activity through mechanisms such as the inhibition of tubulin polymerization and modulation of key signaling pathways involved in cancer cell proliferation and survival.[8][13] The unique electronic properties conferred by the 4-fluoro and 5-methoxy substitutions make this scaffold an attractive starting point for the design of novel anticancer agents.
Experimental Protocols for Biological Evaluation
5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT1A receptor.
Workflow for Radioligand Binding Assay:
Caption: Workflow for a 5-HT1A receptor radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Use membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein).
-
A fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT).
-
Varying concentrations of the test compound (e.g., a this compound derivative).
-
For non-specific binding control wells, add a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Models for Antidepressant and Anxiolytic Activity
Several well-established behavioral models in rodents can be used to evaluate the potential antidepressant and anxiolytic effects of this compound derivatives acting as 5-HT1A agonists.
-
Forced Swim Test (FST): This is a common screening test for antidepressant activity. Animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a reduction in immobility time is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM): This test is widely used to assess anxiolytic-like behavior. The maze consists of two open arms and two enclosed arms. An increase in the time spent in the open arms is interpreted as a decrease in anxiety.
-
Marble Burying Test: This test is used to evaluate anxiolytic and anti-compulsive-like behaviors. Mice are placed in a cage with a layer of bedding and a number of marbles. The number of marbles buried by the mice is counted, and a decrease in this number suggests an anxiolytic or anti-compulsive effect.
Conclusion and Future Directions
The this compound scaffold represents a highly promising fragment in modern drug design. Its utility has been clearly demonstrated in the development of potent and selective 5-HT1A receptor agonists with potential applications in the treatment of neuropsychiatric disorders. The strategic incorporation of fluorine and a methoxy group provides a powerful means to fine-tune the pharmacokinetic and pharmacodynamic properties of indole-based compounds.
Future research in this area should focus on:
-
Systematic SAR Studies: The synthesis and biological evaluation of a comprehensive library of this compound derivatives are needed to establish a clear structure-activity relationship for 5-HT1A receptor agonism and other potential targets.
-
Exploration of Other Therapeutic Targets: Given the prevalence of the indole scaffold in kinase inhibitors and anticancer agents, the this compound core should be systematically evaluated against a panel of kinases and in various cancer cell lines.
-
Pharmacokinetic Profiling: Detailed in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial to understand the drug-like properties of these compounds and to guide further optimization.
-
In Vivo Efficacy Studies: Promising compounds should be advanced into relevant animal models of disease to validate their therapeutic potential.
References
- 1. tsijournals.com [tsijournals.com]
- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 3. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]
- 10. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. chemuniverse.com [chemuniverse.com]
- 13. Anti-Tumor Activity of Indole: A Review | Semantic Scholar [semanticscholar.org]
Physicochemical Properties of 4-Fluoro-5-methoxy-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-5-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery. Understanding its fundamental physicochemical properties, such as boiling point and density, is crucial for its synthesis, purification, formulation, and pharmacokinetic profiling. This technical guide provides an in-depth overview of the predicted boiling point and density of this compound, details the computational methodologies used for such predictions, and presents a logical workflow for these in silico approaches.
Due to the absence of experimentally determined data for this compound (CAS No. 288385-89-7), this guide utilizes predicted values based on computational models and data from structurally similar compounds. The primary analog referenced is 4-Fluoro-5-methoxy-2-methyl-1H-indole, which provides a reasonable estimation of these properties.
Predicted Physicochemical Data
The following table summarizes the predicted boiling point and density for this compound, based on data available for its 2-methyl analog. These values are derived from computational predictions.
| Property | Predicted Value | Method | Notes |
| Boiling Point | 318.6 ± 37.0 °C | Computational Prediction | Based on the value for 4-Fluoro-5-methoxy-2-methyl-1H-indole. |
| Density | 1.224 ± 0.06 g/cm³ | Computational Prediction | Based on the value for 4-Fluoro-5-methoxy-2-methyl-1H-indole. |
Experimental Protocols: In Silico Property Prediction
The determination of the boiling point and density of novel compounds, in the absence of experimental data, relies heavily on computational chemistry methods. These in silico techniques provide rapid and cost-effective estimations that can guide experimental work. The primary methods employed are Quantitative Structure-Property Relationship (QSPR) models, machine learning algorithms, and Density Functional Theory (DFT).
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR models are mathematical relationships that correlate the structural or property descriptors of a molecule with a specific physicochemical property.
Methodology:
-
Dataset Collection: A large dataset of structurally diverse compounds with experimentally determined boiling points and densities is compiled.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors.
-
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links a selection of the most relevant descriptors to the property of interest.
-
Model Validation: The predictive power of the QSPR model is rigorously tested using internal and external validation techniques to ensure its accuracy and robustness.
-
Prediction for Target Molecule: The validated QSPR model is then used to predict the boiling point and density of this compound based on its calculated molecular descriptors.
Machine and Deep Learning Models
More advanced predictive models utilize machine learning and deep learning algorithms to capture complex, non-linear relationships between molecular structure and properties.
Methodology:
-
Feature Engineering: Similar to QSPR, a set of molecular descriptors or "features" are generated from the chemical structure.
-
Model Training: Algorithms such as Gradient Boosting, Random Forest, or Deep Neural Networks are trained on a large dataset of known compounds and their properties. These models learn the intricate patterns connecting the molecular features to the boiling point and density.
-
Hyperparameter Optimization: The performance of the machine learning model is fine-tuned by optimizing its internal parameters.
-
Prediction: The trained model is then used to predict the properties of the target molecule.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. While not a direct method for predicting boiling points, it can be used to calculate molecular properties that are inputs for other predictive models and can provide insights into intermolecular forces that influence boiling point and density.
Methodology:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Calculation of Molecular Properties: Various electronic properties, such as the molecular electrostatic potential and polarizability, are calculated. These properties provide an understanding of the intermolecular interactions (e.g., dipole-dipole interactions, hydrogen bonding) that are critical determinants of boiling point and density.
-
Input for Advanced Models: These calculated quantum-chemical descriptors can be used as inputs for sophisticated QSPR or machine learning models to enhance the accuracy of the predictions.
Visualization of Predictive Workflow
The following diagram illustrates a generalized workflow for the computational prediction of physicochemical properties.
Methodological & Application
Application Note: General Strategies for the Synthesis of Substituted Indoles
Disclaimer: This document provides a general overview of synthetic strategies for educational and informational purposes only. It is not a step-by-step protocol for the synthesis of 4-Fluoro-5-methoxy-1H-indole or any other specific compound. The synthesis of chemical compounds should only be undertaken by trained professionals in a properly equipped laboratory, adhering to all safety regulations.
Introduction
The indole scaffold is a privileged heterocyclic structure fundamental to medicinal chemistry and drug discovery.[1][2] Its presence in numerous natural products and therapeutic agents highlights its biological significance.[1][3] Indole derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is a key focus for researchers in organic and medicinal chemistry.[1][2]
This note outlines common classical and contemporary synthetic methodologies for constructing the indole framework, emphasizing the general principles applicable to a wide range of derivatives.
Key Synthetic Methodologies
Several named reactions have become cornerstones of indole synthesis, each offering distinct advantages depending on the desired substitution pattern and available starting materials.[1][7]
1. Fischer Indole Synthesis One of the oldest and most reliable methods, the Fischer indole synthesis, involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[10][10]-sigmatropic rearrangement to form the indole.[8][10]
-
Catalysts: Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃) are commonly used.[8]
-
Application: Widely used for synthesizing 2- and/or 3-substituted indoles and is notably employed in the synthesis of antimigraine drugs of the triptan class.[8]
2. Leimgruber-Batcho Indole Synthesis This method is particularly effective for producing indoles from o-nitrotoluenes and is popular in the pharmaceutical industry due to its high yields and mild conditions.[11][12]
-
Process: It is a two-step sequence. First, an enamine is formed from an o-nitrotoluene. Second, this intermediate undergoes reductive cyclization to yield the indole.[11]
-
Advantages: Many ortho-nitrotoluene starting materials are commercially available, and the method allows for the synthesis of indoles unsubstituted at the 2 and 3 positions.[11] Microwave-assisted variations have been developed to enhance reaction conditions.[13]
3. Reissert Synthesis This pathway involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated.[7][14]
4. Bartoli Indole Synthesis This method is an efficient approach for creating 7-substituted indoles through the reaction of an ortho-substituted nitroarene with vinyl Grignard reagents.[7][15]
General Experimental Workflow
The synthesis of a substituted indole, irrespective of the specific method, follows a logical progression of steps designed to ensure safety, efficiency, and purity of the final product.
Caption: A generalized workflow for chemical synthesis.
Data Presentation: Reagent & Reaction Parameters
When planning a synthesis, organizing reagent information and reaction conditions is crucial. The following table provides a template for such organization. (Note: The values are illustrative placeholders and do not correspond to a specific reaction).
| Reagent Role | Chemical Name | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents |
| Starting Material | Substituted Phenylhydrazine | 154.17 | 10.0 | 1.0 |
| Reagent | Substituted Ketone | 120.15 | 10.5 | 1.05 |
| Catalyst | p-Toluenesulfonic acid | 172.20 | 1.0 | 0.1 |
| Solvent | Toluene | 92.14 | - | - |
| Reaction Condition | Value | |||
| Temperature | 110 °C (Reflux) | |||
| Duration | 4 hours | |||
| Atmosphere | Nitrogen |
Protocol: Foundational Laboratory Safety for Organic Synthesis
1. Personal Protective Equipment (PPE)
-
Eye Protection: Approved safety goggles must be worn at all times within the laboratory.[16]
-
Attire: Wear appropriate clothing that covers the body, including shoes that fully cover the feet.[17][18] Lab coats are mandatory.
-
Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for defects before use and remove them before leaving the laboratory.[17]
2. Chemical Handling and Waste Disposal
-
Information: Always consult the Safety Data Sheet (SDS) for each chemical before use to understand its hazards.
-
Handling: Never taste or directly smell chemicals.[16][18] Handle all substances as if they are hazardous.[19] Use a fume hood for volatile or toxic substances.
-
Waste: Dispose of all chemical waste in designated, clearly labeled containers as directed by your institution's safety protocols.[17] Never pour chemicals down the drain unless explicitly permitted.
3. Emergency Procedures
-
Preparedness: Know the location of all safety equipment, including fire extinguishers, eyewash stations, safety showers, and first aid kits.[16][19]
-
Spills: In the event of a chemical spill, alert nearby personnel and your supervisor immediately. Follow established procedures for containment and cleanup.[20]
-
Injuries: Report all injuries, no matter how minor, to your supervisor immediately.[20] For chemical contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes.[18]
This document is intended to provide a high-level overview for a professional audience and does not replace the need for rigorous, specific, and validated experimental protocols found in peer-reviewed literature or the critical judgment of a trained chemist.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Indole - Wikipedia [en.wikipedia.org]
- 13. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. bhu.ac.in [bhu.ac.in]
- 15. Indole synthesis – something old, something new - Chemical Science (RSC Publishing) DOI:10.1039/C2SC21185H [pubs.rsc.org]
- 16. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 17. blog.richmond.edu [blog.richmond.edu]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. moravek.com [moravek.com]
- 20. ehs.providence.edu [ehs.providence.edu]
Application Notes and Protocols for the Synthesis of 4-Fluoro-5-methoxy-1H-indole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 4-fluoro-5-methoxy-1H-indole, a valuable building block in medicinal chemistry and drug development, utilizing the classic Fischer indole synthesis. The strategic incorporation of fluorine and a methoxy group into the indole scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.
Overview of the Synthetic Pathway
The synthesis of this compound is accomplished through a three-step sequence starting from 4-fluoro-5-methoxyaniline. The general workflow involves:
-
Diazotization and Reduction: Conversion of the starting aniline to the corresponding phenylhydrazine derivative.
-
Fischer Indole Synthesis: Condensation of the phenylhydrazine with pyruvic acid to form the indole-2-carboxylic acid intermediate.
-
Decarboxylation: Removal of the carboxylic acid group to yield the final this compound.
Experimental Protocols
Step 1: Synthesis of (4-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
This protocol is adapted from established procedures for the synthesis of substituted phenylhydrazines.
Materials:
-
4-Fluoro-5-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
-
Water (H₂O)
-
Ice
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
A precipitate of (4-fluoro-5-methoxyphenyl)hydrazine hydrochloride should form.
-
Continue stirring the mixture in the ice bath for 1 hour.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum to obtain (4-fluoro-5-methoxyphenyl)hydrazine hydrochloride as a solid.
-
Step 2: Fischer Indole Synthesis of this compound-2-carboxylic acid
This step involves the acid-catalyzed cyclization of the synthesized hydrazine with pyruvic acid.[1][2][3]
Materials:
-
(4-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
-
Pyruvic Acid
-
Ethanol (or Acetic Acid)
-
Acid Catalyst (e.g., Polyphosphoric Acid (PPA), Sulfuric Acid (H₂SO₄), or Zinc Chloride (ZnCl₂))[4]
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, suspend (4-fluoro-5-methoxyphenyl)hydrazine hydrochloride (1 equivalent) in ethanol or acetic acid.
-
Add pyruvic acid (1.1 equivalents) to the suspension.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding phenylhydrazone in situ. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or a larger quantity of PPA).
-
Heat the mixture to a temperature appropriate for the chosen catalyst (e.g., 80-100 °C for H₂SO₄ or PPA) and stir for several hours until the reaction is complete as indicated by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and pour it onto crushed ice.
-
The product, this compound-2-carboxylic acid, should precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Step 3: Decarboxylation of this compound-2-carboxylic acid
The final step involves the removal of the carboxylic acid group to yield the target indole.[5]
Materials:
-
This compound-2-carboxylic acid
-
High-boiling point solvent (e.g., Quinoline, N,N-Dimethylformamide (DMF))
-
Copper powder or Copper(I) Chloride (CuCl) (optional, as catalyst)
Procedure:
-
Reaction Setup:
-
Place this compound-2-carboxylic acid (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Add a high-boiling point solvent such as quinoline or DMF.
-
Optionally, a catalytic amount of copper powder or CuCl can be added to facilitate the decarboxylation.
-
-
Decarboxylation:
-
Heat the mixture to a high temperature (typically 150-200 °C) and monitor the reaction for the cessation of carbon dioxide evolution. The reaction progress can also be followed by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If quinoline was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the quinoline.
-
If DMF was used, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Data Presentation
Table 1: Summary of Synthetic Steps and Expected Data
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) | Spectroscopic Data (Expected) |
| 1 | (4-Fluoro-5-methoxyphenyl)hydrazine hydrochloride | 4-Fluoro-5-methoxyaniline | HCl, NaNO₂, SnCl₂·2H₂O | 70-80 | ¹H NMR: Signals corresponding to aromatic protons and the hydrazine moiety. |
| 2 | This compound-2-carboxylic acid | (4-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, Pyruvic Acid | Acid Catalyst (e.g., PPA) | 60-70 | ¹H NMR: Signals for indole ring protons, methoxy group, and a carboxylic acid proton. IR: Characteristic C=O and O-H stretches. |
| 3 | This compound | This compound-2-carboxylic acid | High-boiling solvent | 80-90 | ¹H NMR (CDCl₃): δ ~8.1 (br s, 1H, NH), 7.0-7.2 (m, 2H, Ar-H), 6.8-6.9 (m, 1H, Ar-H), 6.4-6.5 (m, 1H, indole H3), 3.9 (s, 3H, OCH₃). ¹³C NMR (CDCl₃): Resonances for the indole core, with shifts influenced by the fluorine and methoxy substituents. MS (ESI): m/z corresponding to [M+H]⁺. |
Note: Yields are indicative and may vary depending on reaction scale and optimization.
Visualizations
Fischer Indole Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key transformations in the synthesis of the target molecule.
References
Application Notes & Protocols: Strategic N-Methylation of 4-Fluoro-5-methoxy-1H-indole for Drug Discovery
Introduction: The Significance of N-Methylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. The strategic N-methylation of this nucleus serves as a critical tool for modulating a molecule's pharmacological profile. This modification can profoundly influence properties such as metabolic stability, receptor binding affinity, lipophilicity, and central nervous system penetration.
The target molecule, 4-Fluoro-5-methoxy-1H-indole, incorporates two key pharmacophores: a fluorine atom, known to enhance metabolic stability and binding interactions, and a methoxy group, which can modulate electronic properties and hydrogen bonding potential. The N-methylation of this specific indole variant is a crucial step in the synthesis of advanced intermediates for targeted therapies, including potent and selective serotonin 5-HT1A receptor agonists.[1]
This guide provides an in-depth analysis of the N-methylation reaction for this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the knowledge to optimize conditions, troubleshoot potential issues, and adapt these protocols for analogous structures.
Reaction Principles: A Two-Step Mechanistic Pathway
The N-methylation of an indole is a classic example of nucleophilic substitution. The reaction proceeds via a two-step mechanism: deprotonation followed by alkylation.
Step 1: Deprotonation. The hydrogen atom on the indole nitrogen is weakly acidic, with a pKa of approximately 17 in DMSO.[2] This means a sufficiently strong base is required to abstract this proton and generate the corresponding conjugate base, the indolide anion. This deprotonation step is critical as it transforms the weakly nucleophilic indole into a potent, negatively charged nucleophile.[3][4]
Step 2: Nucleophilic Alkylation. The generated indolide anion attacks the electrophilic methyl group of a methylating agent in a classic bimolecular nucleophilic substitution (SN2) reaction. The efficiency of this step is governed by the reactivity of the methylating agent and the steric environment of the reactants.
Caption: The two-step mechanism of indole N-methylation.
Optimizing Reaction Conditions: A Comparative Analysis
The success of the N-methylation reaction hinges on the judicious selection of the base, methylating agent, solvent, and temperature. Each component plays a crucial role in maximizing yield and purity while minimizing side reactions.
The Role of the Base: Generating the Nucleophile
A strong base is essential for efficient deprotonation of the indole nitrogen.[2][3]
-
Sodium Hydride (NaH): A highly effective and widely used non-nucleophilic base. It reacts irreversibly to form the sodium indolide salt and hydrogen gas, which simply evolves from the reaction mixture. It is typically supplied as a 60% dispersion in mineral oil, which must be washed away with a dry, non-reactive solvent like hexane before use for optimal results.
-
Potassium tert-Butoxide (t-BuOK): A strong, sterically hindered base that is also effective for deprotonation. It is soluble in common organic solvents like THF, which can sometimes lead to more homogeneous reaction mixtures compared to NaH.
-
Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): While weaker than hydrides, these bases can be effective, particularly with more reactive methylating agents or when using greener solvents like dimethyl carbonate (DMC) at elevated temperatures.[5][6] Cesium carbonate is often more effective due to the higher solubility of the cesium indolide salt.
The Methylating Agent: Delivering the Methyl Group
The choice of methylating agent involves a trade-off between reactivity and safety.
-
Methyl Iodide (MeI): A classic, highly reactive SN2 substrate. It is a volatile liquid and a suspected carcinogen, requiring careful handling in a fume hood.[5][7]
-
Dimethyl Sulfate (DMS): Another highly reactive and effective methylating agent. It is less volatile than MeI but is extremely toxic and corrosive.[5]
-
Dimethyl Carbonate (DMC): An environmentally benign and less toxic alternative to MeI and DMS.[5][8] Its lower reactivity necessitates higher reaction temperatures (often refluxing in DMF) but offers significant safety and disposal advantages, making it suitable for large-scale production.[9]
-
Phenyl Trimethylammonium Iodide (PhMe₃NI): A modern, solid, and easy-to-handle methylating agent that offers excellent monoselectivity and is significantly less toxic than traditional agents.[10][11]
Solvent and Temperature
The solvent must be aprotic to avoid quenching the base and the indolide anion.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are standard choices. They effectively solvate the cation of the indolide salt, leaving the anion exposed and highly nucleophilic.
-
Temperature Control: Deprotonation is often initiated at 0 °C to control the initial exothermic reaction, especially when using NaH. After the addition of the methylating agent, the reaction is typically allowed to warm to room temperature or gently heated to ensure completion. Reactions using less reactive agents like DMC may require temperatures of 120-130 °C.[5]
Comparative Summary of Reaction Conditions
| System | Base | Methylating Agent | Solvent | Temperature | Pros | Cons |
| Classic | NaH | Methyl Iodide (MeI) | DMF / THF | 0 °C to RT | High reactivity, high yield, reliable | NaH is pyrophoric; MeI is volatile and toxic[5] |
| Alternative | K₂CO₃ / Cs₂CO₃ | Phenyl Trimethylammonium Iodide | Toluene | 120 °C | Safe, solid reagents, high monoselectivity[6][11] | Higher temperature required, reagent cost |
| "Green" | K₂CO₃ | Dimethyl Carbonate (DMC) | DMF | ~130 °C (Reflux) | Low toxicity, environmentally friendly[5][8] | High temperature, slower reaction rate |
Detailed Experimental Protocols
Safety Note: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium hydride reacts violently with water and is flammable. Methyl iodide is a suspected carcinogen and should be handled with extreme care.
Protocol 1: High-Yield N-Methylation using Sodium Hydride and Methyl Iodide
This protocol is a robust and widely cited method for achieving high yields on a laboratory scale.
Reagents & Equipment:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, septa, nitrogen/argon line, syringe
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents).
-
Washing: Wash the NaH dispersion with anhydrous hexane (3x) to remove the mineral oil. Carefully decant the hexane wash each time using a cannula or syringe.
-
Solvent Addition: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Indole Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH slurry at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed. The mixture may become clearer as the sodium indolide salt forms.
-
Alkylation: Add methyl iodide (1.1 equivalents) dropwise via syringe to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by cooling it back to 0 °C and adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Washing & Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure N-methyl-4-fluoro-5-methoxy-1H-indole.
Protocol 2: "Green" N-Methylation using Potassium Carbonate and Dimethyl Carbonate
This protocol is preferable for larger-scale synthesis due to the lower toxicity and cost of the reagents.[5]
Reagents & Equipment:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
Dimethyl carbonate (DMC)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Tert-butyl methyl ether (TBME) or Ethyl acetate
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a round-bottom flask, add this compound (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and DMF.
-
Reagent Addition: Add dimethyl carbonate (3.0-4.0 equivalents) to the mixture.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 130 °C.
-
Reaction: Maintain the reflux for 5-8 hours, monitoring the reaction by TLC or HPLC.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature, then further in an ice bath to approximately 3-5 °C.
-
Isolation: Slowly add ice-cold water to the reaction mixture. The product should precipitate as a solid.
-
Filtration: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water, followed by a cold non-polar solvent like hexane to aid in drying.
-
Drying: Dry the product in a vacuum oven to obtain N-methyl-4-fluoro-5-methoxy-1H-indole. This method often yields a product of high purity that may not require further chromatographic purification.[5]
Characterization and Purity Assessment
Unambiguous characterization is essential to confirm the identity and purity of the final product.
-
¹H NMR: The most diagnostic signal is the appearance of a singlet corresponding to the N-CH₃ protons, typically appearing around δ 3.7-3.8 ppm. The broad singlet for the N-H proton (often > δ 8.0 ppm) in the starting material will be absent.
-
¹³C NMR: A new resonance for the N-methyl carbon will appear around δ 33-34 ppm. The carbon attached to the fluorine will show a large ¹JC-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift indicative of the fluorine's electronic environment.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) should correspond to the calculated exact mass of C₁₀H₁₀FNO (M.W. 180.19 g/mol ).
-
Purity (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final product, which should typically be ≥97% for use in subsequent research.
Caption: General experimental workflow for indole N-methylation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (e.g., NaH exposed to air/moisture). Wet solvent or glassware. Insufficient reaction time/temperature. | Use fresh, properly washed NaH. Ensure all solvents and glassware are rigorously dried. Increase reaction time or gently heat the mixture. |
| Starting Material Remains | Insufficient base or methylating agent. Incomplete deprotonation. | Use a slight excess of base (1.2 eq) and methylating agent (1.1-1.2 eq). Increase deprotonation time. |
| Multiple Products / Side Reactions | Reaction temperature too high. Use of overly strong bases like n-BuLi can cause C-lithiation. | Maintain temperature control, especially during additions. Use NaH or K₂CO₃ instead of organolithium bases for simple N-methylation. |
| Difficult Purification | Mineral oil from unwashed NaH co-elutes with the product. | Ensure thorough washing of the NaH dispersion with anhydrous hexane before use. |
Conclusion
The N-methylation of this compound is a fundamental transformation for accessing valuable intermediates in drug discovery. While classic methods utilizing sodium hydride and methyl iodide are highly reliable and efficient, modern approaches employing safer, greener reagents like dimethyl carbonate or solid quaternary ammonium salts provide viable and scalable alternatives. The choice of protocol depends on the desired scale, available resources, and safety considerations. By understanding the underlying mechanism and the critical role of each reaction parameter, researchers can confidently execute and optimize this important synthetic step.
References
- 1. 4-F-5-MeO-pyr-T - Wikipedia [en.wikipedia.org]
- 2. indole acidity [quimicaorganica.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-5-methoxy-1H-indole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 4-Fluoro-5-methoxy-1H-indole as a versatile building block in the synthesis of biologically active molecules. The strategic placement of fluorine and methoxy substituents on the indole scaffold offers unique opportunities for derivatization and the development of novel therapeutics, particularly in the area of kinase inhibitors and serotonin receptor agonists.
Overview of Synthetic Utility
This compound serves as a valuable starting material for the synthesis of more complex heterocyclic systems. A key initial transformation is the demethylation of the 5-methoxy group to yield 4-Fluoro-1H-indol-5-ol. This hydroxylated intermediate is a crucial precursor for the introduction of various functionalities, enabling the construction of diverse molecular architectures. The indole scaffold itself is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. The fluorine atom at the 4-position can enhance metabolic stability and binding affinity of the final compounds.
Derivatives of this indole have been explored as potent and selective inhibitors of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] Additionally, tryptamine analogs derived from the 4-fluoro-5-methoxy-indole core have shown high potency and selectivity as 5-HT1A receptor agonists.[3][4]
Experimental Protocols
The following protocols describe the demethylation of this compound and a subsequent Suzuki-Miyaura coupling reaction to demonstrate the utility of the resulting product as a synthetic intermediate.
2.1. Protocol 1: Demethylation of this compound to 4-Fluoro-1H-indol-5-ol
This protocol describes the cleavage of the methyl ether to yield the corresponding phenol using boron tribromide (BBr3).
Workflow Diagram:
Caption: Synthetic workflow for the demethylation of this compound.
Materials:
-
This compound
-
Boron tribromide (BBr3), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr3 in DCM (1.2 eq) dropwise to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-Fluoro-1H-indol-5-ol.
2.2. Protocol 2: Suzuki-Miyaura Coupling of 4-Fluoro-1H-indol-5-ol with a Boronic Acid
This protocol outlines a potential cross-coupling reaction to introduce an aryl or heteroaryl moiety at a halogenated position (presumed for a precursor to a kinase inhibitor scaffold, requiring prior functionalization of the indole which is beyond the scope of this direct application but illustrates the potential). For the purpose of this example, we will assume a hypothetical bromo-substituted pyrrolo[2,3-d]pyrimidine is coupled with the boronic acid derivative of the indole. A more direct application involves triflation of the 5-hydroxyl group followed by coupling.
Workflow Diagram:
References
- 1. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK2606414 - Wikipedia [en.wikipedia.org]
- 3. 4-F-5-MeO-pyr-T - Wikipedia [en.wikipedia.org]
- 4. 4-Fluoro-5-methoxy-DMT - Wikipedia [en.wikipedia.org]
Experimental Protocols for the Demethylation of Methoxy-Indoles: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, the selective demethylation of methoxy-indoles is a critical transformation in the synthesis of biologically active compounds, including neurotransmitters and their analogs. This document provides detailed application notes and experimental protocols for the efficient conversion of methoxy-indoles to their corresponding hydroxy-indoles, crucial intermediates in pharmaceutical research.
The methoxy group is a common protecting group for hydroxyl functionalities in organic synthesis. Its removal is a key step in the final stages of synthesizing many natural products and drug candidates. This note details various chemical methods for the O-demethylation of methoxy-indoles, with a focus on practical and reproducible experimental procedures.
Key Demethylation Reagents and Methodologies
Several reagents are effective for the demethylation of aryl methyl ethers, including methoxy-indoles. The choice of reagent often depends on the substrate's sensitivity to acidic or harsh conditions and the desired selectivity. The most common and effective methods involve the use of Lewis acids such as Boron Tribromide (BBr₃) and Aluminum Chloride (AlCl₃), or nucleophilic reagents like thiolates.
Data Presentation: Comparison of Demethylation Agents
The following table summarizes the typical reaction conditions and reported yields for the demethylation of various methoxy-indoles using different reagents.
| Demethylating Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| BBr₃ | 5-Methoxyindole | Dichloromethane (DCM) | -78 to RT | 12 - 24 h | ~82 | [1] |
| 3,5-Dimethoxyphenethyl succinimide | Dichloromethane (DCM) | 0 to RT | 6 h | 60 (cyclized product) | [2] | |
| N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide | Dichloromethane (DCM) | -78 to 27 | - | 72 (cyclized product) | [2] | |
| AlCl₃ | ortho-substituted Aryl Methyl Ethers | Dichloromethane (DCM) | Room Temperature | 1 - 5 h | 90 - 98 | [3] |
| Eugenol (for optimization) | Acetonitrile | - | - | 99 | ||
| Thiolates | General Aryl Methyl Ethers | N,N-Dimethylformamide (DMF) | Reflux | ~24 h | Good | [4] |
Experimental Protocols
Below are detailed protocols for the demethylation of methoxy-indoles using Boron Tribromide and Aluminum Chloride. These protocols include reaction setup, monitoring, work-up, and purification procedures.
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful and highly effective reagent for the cleavage of aryl methyl ethers.[5] Due to its high reactivity and moisture sensitivity, it must be handled with care under anhydrous conditions.[5]
Materials:
-
Methoxy-indole substrate
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol (for quenching)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup:
-
Dissolve the methoxy-indole substrate (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of BBr₃:
-
Slowly add the BBr₃ solution (1.1 to 3 equivalents per methoxy group) dropwise to the cooled solution via syringe. The reaction is often exothermic.[5]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of methanol. This will react with the excess BBr₃.
-
Remove the solvent under reduced pressure.[6]
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by water and brine. Use brine to break up any emulsions that may form.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[8] Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure hydroxy-indole.
-
Protocol 2: Demethylation using Aluminum Chloride (AlCl₃)
Aluminum chloride is a milder Lewis acid compared to BBr₃ and is often used for substrates that are sensitive to harsher conditions.[5]
Materials:
-
Methoxy-indole substrate
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dilute Hydrochloric Acid (HCl)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup:
-
To a stirred suspension of anhydrous AlCl₃ (1.5 to 4 equivalents per methoxy group) in anhydrous DCM or acetonitrile in a round-bottom flask under a nitrogen atmosphere, add the methoxy-indole substrate.[3]
-
-
Reaction Conditions:
-
Stir the mixture at room temperature or gently heat to reflux, depending on the reactivity of the substrate. Reaction times can vary from a few hours to overnight.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using TLC as described in Protocol 1.
-
-
Work-up:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute HCl.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure hydroxy-indole.[8]
-
Analytical Techniques for Monitoring and Characterization
Accurate monitoring and characterization of the demethylation reaction are crucial for successful synthesis.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the more polar product spot.[7][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the conversion rate and the purity of the final product.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the demethylated product. The disappearance of the methoxy signal (a singlet around 3.8-4.0 ppm in ¹H NMR) and the appearance of a broad hydroxyl proton signal are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the demethylation of methoxy-indoles.
Serotonin and Melatonin Biosynthesis Pathway
Hydroxy-indoles are precursors to important neurotransmitters and hormones. For instance, 5-hydroxyindole derivatives are central to the biosynthesis of serotonin and melatonin.[12][13][14]
Caption: Biosynthesis pathway of serotonin and melatonin from tryptophan.
Biological Significance of Hydroxy-Indoles
The conversion of methoxy-indoles to hydroxy-indoles is not merely a chemical transformation but a step towards unlocking significant biological activity. For example, 5-hydroxytryptamine, commonly known as serotonin, is a key neurotransmitter involved in the regulation of mood, appetite, and sleep.[15] Melatonin, which is N-acetyl-5-methoxytryptamine, is the primary hormone for regulating the sleep-wake cycle.[16] The antioxidant properties of hydroxy-indoles are also of considerable interest, with 5-hydroxy derivatives showing significant radical scavenging activity.[17] In some contexts, hydroxy-indoles have demonstrated potent inhibitory effects on enzymes like tyrosinase, suggesting their potential in dermatological applications.[18] The distinct biological profiles of methoxy-indoles versus their hydroxylated counterparts underscore the importance of the demethylation step in drug discovery and development.[19]
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonin-Melatonin Pathway → Area → Sustainability [lifestyle.sustainability-directory.com]
- 13. serotonin and melatonin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin - Wikipedia [en.wikipedia.org]
- 16. Melatonin - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Fluoro-5-methoxy-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-5-methoxy-1H-indole is a halogenated indole derivative that has emerged as a valuable scaffold in medicinal chemistry. The indole core is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom at the 4-position and a methoxy group at the 5-position of the indole ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic functionalization makes this compound a key building block for the development of novel therapeutics, particularly those targeting the central nervous system.
Core Application: Development of Potent and Selective Serotonin 5-HT1A Receptor Agonists
The primary application of the this compound scaffold in medicinal chemistry is in the design of potent and selective agonists for the serotonin 5-HT1A receptor. The 5-HT1A receptor is a subtype of serotonin receptor that is implicated in the modulation of mood, anxiety, and cognition. Consequently, it is a significant target for the development of anxiolytics, antidepressants, and other neuropsychiatric drugs.
Research has demonstrated that the introduction of a fluorine atom at the 4-position of 5-methoxy-substituted tryptamines, which are derived from the this compound core, dramatically enhances affinity and functional potency at the 5-HT1A receptor.[1] This substitution also increases selectivity for the 5-HT1A receptor over other serotonin receptor subtypes, such as the 5-HT2A and 5-HT2C receptors.[1] This enhanced selectivity is crucial for minimizing off-target effects and improving the safety profile of potential drug candidates.
A notable example is 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT), a derivative of this compound, which has been shown to be a potent 5-HT1A agonist with a potency greater than the well-established agonist 8-OH-DPAT.[1] This highlights the significant potential of the this compound scaffold in the discovery of novel CNS-acting therapeutics.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for key derivatives of this compound at human serotonin receptors. This data is crucial for understanding the structure-activity relationship (SAR) and the impact of the 4-fluoro-5-methoxy substitution pattern.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound Derivatives
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) | 0.7 ± 0.1 | 77 ± 10 | 110 ± 15 |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 10 ± 1 | 60 ± 8 | 95 ± 12 |
| 8-OH-DPAT (Reference Agonist) | 1.1 ± 0.1 | >10,000 | >10,000 |
Data extracted from Blair et al., J. Med. Chem. 2000, 43 (24), 4701–4710.
Table 2: Functional Potencies (EC50, nM) of this compound Derivatives
| Compound | 5-HT1A | 5-HT2A |
| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) | 0.4 ± 0.1 | 120 ± 20 |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | 5.0 ± 0.8 | 85 ± 15 |
| 8-OH-DPAT (Reference Agonist) | 0.9 ± 0.2 | >10,000 |
Data extracted from Blair et al., J. Med. Chem. 2000, 43 (24), 4701–4710.
Experimental Protocols
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Leimgruber-Batcho indole synthesis. This two-step process involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization.
Step 1: Synthesis of 1-(2-Fluoro-3-methoxyphenyl)-N,N-dimethylmethanamine
This step involves the formation of the enamine intermediate from 2-fluoro-3-methoxynitrotoluene.
-
Materials:
-
2-Fluoro-3-methoxynitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (catalytic amount)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-fluoro-3-methoxynitrotoluene (1 equivalent) in anhydrous DMF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N,N-dimethylformamide dimethyl acetal (2-3 equivalents) and a catalytic amount of pyrrolidine to the solution.
-
Heat the reaction mixture to 110-120 °C and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
-
Step 2: Reductive Cyclization to this compound
This step involves the reduction of the nitro group and subsequent cyclization to form the indole ring.
-
Materials:
-
Crude 1-(2-Fluoro-3-methoxyphenyl)-N,N-dimethylmethanamine from Step 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite
-
-
Procedure:
-
Dissolve the crude enamine in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for several hours.
-
Monitor the reaction by TLC or LC-MS until the reaction is complete.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Synthesis of 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT)
This protocol describes the conversion of this compound to its corresponding tryptamine derivative.
-
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Dimethylamine (2.0 M solution in THF or as a gas)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Formation of the Indole-3-glyoxylyl Chloride:
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
A precipitate will form. Continue stirring at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the indole-3-glyoxylyl chloride.
-
-
Amidation:
-
Suspend the indole-3-glyoxylyl chloride in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of dimethylamine (2.5 equivalents) in THF or bubble dimethylamine gas through the suspension.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude glyoxylamide.
-
-
Reduction:
-
Carefully add the crude glyoxylamide in anhydrous THF to a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-5-methoxy-N,N-dimethyltryptamine.
-
-
Visualizations
Signaling Pathway of 5-HT1A Receptor Agonists
Caption: 5-HT1A receptor signaling pathway initiated by an agonist.
Experimental Workflow: Synthesis of this compound
References
Application Notes and Protocols for the Synthesis of Novel 5-HT7 Receptor Agonists from 4-Fluoro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the rational design and synthesis of novel 5-hydroxytryptamine 7 (5-HT7) receptor agonists, utilizing 4-Fluoro-5-methoxy-1H-indole as a key starting material. The protocols described herein outline a multi-step synthetic pathway to a novel tryptamine derivative, followed by its functional characterization using a robust cAMP assay. This guide is intended to facilitate the discovery and development of new chemical entities targeting the 5-HT7 receptor, a promising therapeutic target for various central nervous system disorders.
Introduction
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the hippocampus, thalamus, and cortex. Its activation is primarily coupled to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the 5-HT7 receptor can couple to the G12 alpha subunit, which modulates the activity of small GTPases of the Rho family, influencing neuronal structure and plasticity.[1] Given its role in regulating key physiological processes such as mood, cognition, and circadian rhythms, the 5-HT7 receptor has emerged as a significant target for the development of novel therapeutics for depression, anxiety, and cognitive disorders.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many endogenous ligands and approved drugs. Specifically, tryptamine derivatives have shown significant affinity and functional activity at various serotonin receptors. The starting material, this compound, provides a unique substitution pattern that can be exploited to develop selective 5-HT7 receptor agonists with potentially favorable pharmacokinetic properties.
Rationale for Novel Agonist Design
The proposed novel 5-HT7 receptor agonist, N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-(4-fluoro-5-methoxy-1H-indol-3-yl)ethan-1-amine (FM-T-MPP) , is designed based on established structure-activity relationships (SAR) for 5-HT7 receptor ligands. The design incorporates three key pharmacophoric elements:
-
A substituted indole core: The this compound moiety serves as the foundational scaffold, mimicking the endogenous ligand serotonin.
-
An ethylamine linker: This flexible chain connects the indole core to the terminal amine, a common feature in tryptamine-based receptor ligands.
-
A terminal arylpiperazine group: The 4-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore that confers high affinity for serotonin receptors, including 5-HT7. The butyl linker provides optimal spacing for receptor interaction.
5-HT7 Receptor Signaling Pathways
Activation of the 5-HT7 receptor by an agonist initiates two primary signaling cascades, as depicted below. The canonical pathway involves the activation of the Gs alpha subunit, leading to cAMP production. A non-canonical pathway involves the G12 alpha subunit, which influences cytoskeletal dynamics.
Caption: 5-HT7 Receptor Signaling Pathways.
Experimental Protocols
The synthesis of the novel 5-HT7 receptor agonist, FM-T-MPP , from this compound is a multi-step process. The following protocols provide a detailed methodology for each synthetic step and the subsequent functional characterization.
Synthetic Workflow
The overall synthetic strategy is outlined in the workflow diagram below.
Caption: Synthetic workflow for the novel 5-HT7 agonist.
Detailed Synthetic Protocols
Step 1: Synthesis of this compound-3-carbaldehyde (Vilsmeier-Haack Reaction)
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 mL) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise under a nitrogen atmosphere.
-
Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the title compound.
Step 2: Synthesis of 1-(4-Fluoro-5-methoxy-1H-indol-3-yl)-2-nitroethene (Henry Reaction)
-
To a solution of this compound-3-carbaldehyde (1.0 eq) in nitromethane (10 vol), add ammonium acetate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the title compound.
Step 3: Synthesis of 2-(4-Fluoro-5-methoxy-1H-indol-3-yl)ethan-1-amine (Tryptamine Formation)
-
To a suspension of lithium aluminum hydride (LiAlH₄, 4.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under a nitrogen atmosphere, add a solution of 1-(4-Fluoro-5-methoxy-1H-indol-3-yl)-2-nitroethene (1.0 eq) in anhydrous THF (10 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude tryptamine derivative, which can be used in the next step without further purification.
Step 4: Synthesis of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-2-(4-fluoro-5-methoxy-1H-indol-3-yl)ethan-1-amine (FM-T-MPP) (Reductive Amination)
-
To a solution of 2-(4-Fluoro-5-methoxy-1H-indol-3-yl)ethan-1-amine (1.0 eq) and 4-(4-(2-methoxyphenyl)piperazin-1-yl)butanal (1.1 eq) in methanol (20 mL), add glacial acetic acid to adjust the pH to 5-6.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a DCM/methanol gradient to afford the final compound, FM-T-MPP.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Pharmacological Evaluation
The functional activity of the novel agonist FM-T-MPP at the 5-HT7 receptor will be determined using a cell-based cAMP functional assay.
cAMP Functional Assay Protocol
This protocol is designed for a 384-well plate format using a commercially available cAMP assay kit (e.g., HTRF or LANCE Ultra).
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
Test compound (FM-T-MPP) and reference agonists (e.g., 5-CT, AS-19, LP-211, E-55888).
-
cAMP assay kit reagents.
-
384-well white opaque assay plates.
Procedure:
-
Cell Seeding:
-
Culture HEK293-h5-HT7 cells to ~80-90% confluency.
-
Harvest the cells and resuspend in assay buffer to a density of 0.5-1 x 10⁶ cells/mL.
-
Dispense 10 µL of the cell suspension into each well of the 384-well plate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a concentration-response curve (e.g., 10-point, half-log dilutions). The final DMSO concentration in the assay should be ≤ 0.1%.
-
-
Agonist Stimulation:
-
Add 10 µL of the diluted compounds to the respective wells.
-
For control wells (basal and maximum stimulation), add 10 µL of assay buffer and a saturating concentration of a known full agonist (e.g., 5-CT), respectively.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's protocol for the specific cAMP assay kit, add the detection reagents to each well.
-
Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible microplate reader (e.g., HTRF-enabled reader).
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths and normalize the data to the basal (0%) and maximum (100%) stimulation controls.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
Data Presentation
All quantitative data for the novel agonist FM-T-MPP should be summarized and compared with known 5-HT7 receptor agonists.
| Compound | 5-HT7 Ki (nM) | 5-HT7 EC₅₀ (nM) | 5-HT7 Eₘₐₓ (%) | Selectivity Profile (Ki, nM) |
| FM-T-MPP | To be determined | To be determined | To be determined | To be determined |
| LP-211 | 0.58 (rat), 15 (human)[2] | ~10 | ~100 | 5-HT1A (>250), D2 (>1000)[2] |
| E-55888 | 2.5[3] | ~5 | ~100 | 5-HT1A (700)[3] |
| AS-19 | ~1.3 | ~20 | Partial Agonist | 5-HT1A (~50), 5-HT2A (>1000) |
Note: Ki, EC₅₀, and Eₘₐₓ values can vary depending on the assay conditions and cell line used. The values presented for known agonists are approximate and for comparative purposes.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and functional evaluation of novel 5-HT7 receptor agonists derived from this compound. By following these detailed procedures, researchers can efficiently synthesize new chemical entities and characterize their pharmacological properties, thereby contributing to the development of potential new treatments for CNS disorders. The rational design of FM-T-MPP leverages key pharmacophoric features known to impart high affinity and agonist activity at the 5-HT7 receptor, making it a promising candidate for further investigation.
References
Application Notes and Protocols for the Analytical Characterization of 4-Fluoro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 4-Fluoro-5-methoxy-1H-indole. The methodologies described herein are fundamental for purity assessment, structural elucidation, and quality control in a research and drug development context.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates and active pharmaceutical ingredients. The following protocol outlines a reversed-phase HPLC method for the analysis of this compound.
Experimental Protocol: HPLC
A robust HPLC method is crucial for separating the target compound from potential impurities.[1]
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]
4. HPLC Parameters:
| Parameter | Value |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 254 nm |
Data Presentation: HPLC
| Analyte | Expected Retention Time (min) | Purity (%) |
| This compound | ~15-20 | >95%[2] |
Workflow Diagram: HPLC Analysis
HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile by-products from the synthesis of this compound.
Experimental Protocol: GC-MS
This protocol is designed for the general analysis of this compound and potential volatile impurities.[3]
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm x 0.25 µm).
2. GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 m/z
4. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Data Presentation: GC-MS
| Parameter | Expected Value |
| Molecular Formula | C₉H₈FNO[2] |
| Molecular Weight | 165.17 g/mol [2] |
| Molecular Ion (M+) | m/z 165 |
| Key Fragmentation Ions | To be determined experimentally |
Workflow Diagram: GC-MS Analysis
GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the molecular structure of this compound.
Experimental Protocol: NMR
1. Instrumentation:
-
A 400 MHz or higher field NMR spectrometer.
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
3. NMR Acquisition Parameters:
| Experiment | Key Parameters |
| ¹H NMR | Spectral Width: -2 to 12 ppm; Number of Scans: 16 |
| ¹³C NMR | Spectral Width: 0 to 220 ppm; Number of Scans: 1024 |
| ¹⁹F NMR | Spectral Width: -100 to -150 ppm (typical for aryl fluorides) |
Data Presentation: Predicted NMR Data
The following table presents predicted chemical shifts based on the analysis of similar indole structures. Actual values must be determined experimentally.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | ~8.1 (NH) | br s | - |
| ~7.2-7.4 (aromatic) | m | - | |
| ~6.8-7.0 (aromatic) | m | - | |
| ~6.5 (aromatic) | t | - | |
| ~3.9 (OCH₃) | s | - | |
| ¹³C | ~150-160 (C-F) | d | J_CF ≈ 240-250 |
| ~140-150 (C-O) | s | - | |
| ~100-135 (aromatic CH & Cq) | m | - | |
| ~56 (OCH₃) | q | - | |
| ¹⁹F | ~ -120 to -140 | s | - |
Logical Diagram: NMR Structural Confirmation
Logic for structural confirmation using NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR
1. Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
2. Sample Preparation:
-
For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
For a KBr pellet, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.[4]
3. FT-IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Presentation: FT-IR
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Methoxy (CH₃) |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~1200 | C-F Stretch | Aryl Fluoride |
Workflow Diagram: FT-IR Analysis
FT-IR analysis workflow for functional group identification.
References
Application Notes and Protocols for the Column Chromatography Purification of Crude 4-Fluoro-5-methoxy-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Fluoro-5-methoxy-1H-indole is a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can modulate the physicochemical and biological properties of the molecule, such as its metabolic stability and binding affinity to target proteins. As with many active pharmaceutical ingredients (APIs), ensuring high purity is critical for accurate biological evaluation and to meet regulatory standards. This document provides a detailed protocol for the purification of crude this compound using column chromatography, a standard and effective method for the purification of indole derivatives.
Data Presentation
Effective purification by column chromatography relies on the appropriate selection of a stationary phase and a mobile phase. The following tables summarize common parameters used for the purification of indole derivatives, which can be adapted for this compound.
Table 1: Stationary Phase and General Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Widely used for indole derivatives, providing good separation based on polarity.[1][2] |
| Stationary Phase Acidity | Standard (weakly acidic) or Neutral | Standard silica gel is acidic and may cause streaking with basic indoles.[3][4] Neutral silica gel is an alternative for sensitive compounds.[4] |
| Silica Gel to Crude Ratio | 30:1 to 100:1 (w/w) | A higher ratio improves separation, especially for closely eluting impurities.[3] |
Table 2: Mobile Phase Systems
| Eluent System | Composition Range | Application Notes |
| Ethyl Acetate/Hexanes | 5-30% Ethyl Acetate in Hexanes | A common starting point for many indole derivatives.[1] The polarity is increased by raising the percentage of ethyl acetate. |
| Ethyl Acetate/Petroleum Ether | 5-40% Ethyl Acetate in Petroleum Ether | Similar to Ethyl Acetate/Hexanes, offering a good balance of polarity and solvent strength. |
| Dichloromethane/Hexanes | 10-50% Dichloromethane in Hexanes | Can be effective for less polar indole derivatives. |
Table 3: Mobile Phase Modifiers for Improved Separation
| Modifier | Concentration in Mobile Phase | Purpose |
| Triethylamine (Et₃N) | 0.1 - 2.0% | To prevent tailing of basic indoles by neutralizing the acidic sites on the silica gel.[3] |
| Ammonia (in Methanol) | 1-10% solution added to the mobile phase | An alternative basic modifier to triethylamine for reducing peak tailing.[3] |
| Acetic Acid or Formic Acid | 0.1 - 2.0% | For acidic indole derivatives, to suppress deprotonation and reduce streaking.[3] |
Experimental Protocols
This protocol outlines the steps for the purification of crude this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 40-63 µm)
-
Solvents: Ethyl acetate, Hexanes (or Petroleum Ether), Dichloromethane (all HPLC grade)
-
Triethylamine (optional, for basic indoles)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
2. Thin Layer Chromatography (TLC) Analysis for Solvent System Optimization:
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several TLC chambers with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).
-
Spot the crude mixture onto the TLC plates and develop them in the prepared chambers.
-
Visualize the spots under a UV lamp. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the desired product and good separation from impurities.[5]
-
If the indole derivative shows tailing on the TLC plate, add a small amount of triethylamine (e.g., 0.5%) to the eluent to improve the spot shape.[3]
3. Column Preparation (Slurry Packing Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined from the TLC analysis.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the solvent until it is just level with the top of the sand layer.
4. Sample Loading:
-
Dry Loading (Recommended for better resolution):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial eluting solvent.
-
Carefully apply the solution to the top of the column using a pipette, ensuring not to disturb the top layer of sand.
-
5. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in appropriately sized tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in hexanes) to elute the desired compound and any more polar impurities.
6. Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, HPLC) to confirm its purity and identity.
Visualizations
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Key Purification Parameters
References
Troubleshooting & Optimization
How to improve low yield in Fischer indole synthesis of 4-fluoroindoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Fischer indole synthesis for producing 4-fluoroindoles. This valuable class of compounds serves as a crucial building block in the development of novel therapeutics and advanced materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Fischer indole synthesis of 4-fluoroindoles?
A1: Low yields in the Fischer indole synthesis of 4-fluoroindoles are a frequent challenge. The primary contributing factors include:
-
Purity of Starting Materials: The presence of impurities in the (4-fluorophenyl)hydrazine or the carbonyl compound can lead to undesired side reactions and significantly lower the yield of the desired 4-fluoroindole. It is crucial to use high-purity, and often freshly purified, starting materials.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical for the success of the reaction. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1][2] The optimal catalyst and its concentration must often be determined empirically for each specific substrate combination.
-
Suboptimal Reaction Temperature and Time: The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[3] However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product, resulting in diminished yields.[3] Close monitoring of the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
-
Formation of Isomeric Byproducts: When using unsymmetrical ketones, the reaction can produce two different regioisomeric indoles, which can complicate purification and reduce the yield of the desired isomer.[3]
-
Inefficient Cyclization: The key[1][1]-sigmatropic rearrangement and subsequent cyclization steps can be inefficient, particularly with electron-withdrawing groups like fluorine on the phenylhydrazine ring.[3]
Q2: How can I improve the yield of my 4-fluoroindole synthesis?
A2: To improve the yield, consider the following troubleshooting strategies:
-
Optimize the Acid Catalyst: Conduct small-scale screening experiments with a variety of Brønsted and Lewis acids to identify the most effective catalyst for your specific substrates. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are often good starting points.
-
Control Reaction Temperature: Carefully control and optimize the reaction temperature. A stepwise increase in temperature might be beneficial, and monitoring the reaction progress is crucial to avoid product degradation.
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[1][4]
-
Ensure Anhydrous Conditions: The presence of water can interfere with the acid catalyst and reaction intermediates. Therefore, it is important to use dry solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Purification Strategy: For the isolation of the desired 4-fluoroindole, column chromatography is often necessary, especially when isomeric byproducts are formed.[3]
Q3: What are common side reactions, and how can they be minimized?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
Dimerization or Polymerization: Under harsh acidic conditions and high temperatures, starting materials or the indole product can undergo dimerization or polymerization, leading to the formation of tar-like substances.
-
Rearrangement Products: In some cases, unexpected rearrangement products can be formed.
To minimize these side reactions, it is recommended to carefully optimize the reaction conditions, including the choice of a milder acid catalyst and the lowest effective reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective acid catalyst | Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄, BF₃·OEt₂). Optimize catalyst concentration. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Poor quality of starting materials | Purify (4-fluorophenyl)hydrazine and the carbonyl compound before use. | |
| Presence of water | Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere. | |
| Multiple Spots on TLC | Formation of regioisomers (with unsymmetrical ketones) | Modify the acid catalyst or reaction conditions to improve regioselectivity. Isolate the desired isomer using column chromatography. |
| Side reactions due to harsh conditions | Lower the reaction temperature and/or use a milder acid catalyst. | |
| Decomposition of product | Reduce reaction time and/or temperature. | |
| Difficulty in Product Isolation | Product is a minor component of a complex mixture | Optimize reaction conditions to improve the yield of the desired product. |
| Product co-elutes with impurities during chromatography | Experiment with different solvent systems for column chromatography. |
Data Presentation
Table 1: Comparison of Acid Catalysts in the Synthesis of 4-Fluoro-2-methylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Polyphosphoric Acid (PPA) | Neat | 100 | 2 | 75 |
| Zinc Chloride (ZnCl₂) | Acetic Acid | 110 | 4 | 68 |
| Sulfuric Acid (H₂SO₄) | Ethanol | 80 | 6 | 55 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Dichloromethane | 40 | 8 | 62 |
Note: Yields are approximate and can vary based on the specific reaction scale and conditions.
Experimental Protocols
High-Yield Synthesis of 4-Fluoro-2-methylindole using Polyphosphoric Acid
This protocol describes a high-yield synthesis of 4-fluoro-2-methylindole from 4-fluorophenylhydrazine and acetone using polyphosphoric acid as the catalyst.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution until the free hydrazine precipitates. Extract the free hydrazine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. To the resulting oil, add acetone (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to form the hydrazone. The hydrazone can be used in the next step without further purification.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (10 eq by weight) and heat the mixture to 100°C with vigorous stirring for 2 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-fluoro-2-methylindole as a solid.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Optimizing Acid Catalysis for 4-Fluoroindole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-fluoroindole, a key building block in pharmaceutical and materials science. This guide focuses on optimizing acid catalysis, particularly in the context of the widely used Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the acid-catalyzed synthesis of 4-fluoroindole?
A1: Low yields in the Fischer indole synthesis of 4-fluoroindole are a frequent challenge and can be attributed to several factors:
-
Suboptimal Acid Catalyst and Concentration: The choice of acid catalyst, whether a Brønsted acid (e.g., H₂SO₄, polyphosphoric acid (PPA)) or a Lewis acid (e.g., ZnCl₂, BF₃), and its concentration are critical. An inappropriate acid or concentration can lead to incomplete reaction or degradation of starting materials and products.[1]
-
Poor Quality of Starting Materials: Impurities in the 4-fluorophenylhydrazine or the carbonyl compound can lead to undesirable side reactions and inhibit the catalyst's activity.
-
Inadequate Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can cause decomposition.[1] It is crucial to monitor the reaction's progress, for instance by using Thin Layer Chromatography (TLC).[1]
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can deactivate the acid catalyst and interfere with reactive intermediates.[1]
-
Formation of Isomeric Byproducts: When using unsymmetrical ketones, the formation of regioisomers can occur, reducing the yield of the desired 4-fluoroindole.[1]
Q2: How can I control the regioselectivity when using an unsymmetrical ketone in the Fischer indole synthesis of a 4-fluoroindole derivative?
A2: Controlling regioselectivity is a known challenge and is influenced by both steric and electronic factors. The choice of acid catalyst and its concentration can significantly impact the product ratio. For instance, the acidity of the medium can influence which enamine intermediate is preferentially formed, leading to a specific regioisomer. Generally, running the reaction at lower temperatures may favor the thermodynamically more stable product.
Q3: Are there viable alternatives to the Fischer indole synthesis for 4-fluoroindole?
A3: Yes, several other methods can be employed for the synthesis of 4-fluoroindoles, which may offer advantages in terms of yield and substrate scope for specific applications. These include:
-
The Leimgruber-Batcho Indole Synthesis: This two-step method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.[1] It is often amenable to large-scale synthesis.[1]
-
Patented Synthesis from 2-Fluoro-6-nitrotoluene: A method exists that starts with 2-fluoro-6-nitrotoluene, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by a reductive cyclization to yield 4-fluoroindole.[2]
Troubleshooting Guides
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive or inappropriate acid catalyst. 2. Reaction temperature is too low. 3. Poor quality of starting materials (4-fluorophenylhydrazine or carbonyl compound). 4. Presence of water in the reaction mixture. | 1. Screen a panel of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄, BF₃). 2. Empirically determine the optimal catalyst concentration. 3. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 4. Ensure the purity of starting materials through techniques like recrystallization or distillation. 5. Use anhydrous solvents and reagents. |
| Multiple Spots on TLC (Byproduct Formation) | 1. Formation of regioisomers with unsymmetrical ketones. 2. Side reactions due to harsh conditions (high temperature or strong acid). 3. Decomposition of the starting material or product. | 1. Modify the acid catalyst or reaction conditions to improve regioselectivity. 2. Consider a milder synthetic route if applicable. 3. Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-running the reaction. 4. Neutralize the acid promptly during workup to prevent product degradation. |
| Difficulty in Product Isolation and Purification | 1. The product, 4-fluoroindole, may be volatile. 2. Formation of emulsions during aqueous workup. 3. Degradation of the product on silica gel during column chromatography due to residual acidity. | 1. Exercise caution during solvent removal under reduced pressure. 2. Add brine to the aqueous layer to help break up emulsions. 3. Consider using a different stationary phase for chromatography, such as alumina, or neutralize the silica gel with a suitable base before use. |
Data Presentation
The following table summarizes quantitative data for the Fischer indole synthesis of various fluoro-substituted indoles using different acid catalysts. Direct comparison for 4-fluoroindole may require experimental validation as yields are highly substrate-dependent.
| Indole Derivative | Starting Materials | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Fluoro-2-phenyl-1H-indole | Phenylacetylene and (4-fluorophenyl)hydrazine hydrochloride | Polyphosphoric acid (PPA) | - | 100 | 0.5 | 79 |
| General Substituted Indoles | Arylhydrazines and Ketones | Zinc Chloride (ZnCl₂) | Ionic Liquid ([EMIM][BF₄]) | 200 | 4 min | up to 95.3 |
| 5-Methoxy-2-propyl-4-azaindole | 6-Methoxypyrid-3-ylhydrazine and Valeraldehyde | Sulfuric Acid (H₂SO₄) (4 wt% aq.) | Water | Reflux | 2 | 80 |
Experimental Protocols
General Experimental Protocol for Fischer Indole Synthesis of 4-Fluoroindole
This protocol is a general guideline and may require optimization for specific substrates.
Step 1: Hydrazone Formation (optional, can be done in situ)
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0-1.2 equivalents).
-
Stir the mixture at room temperature until the formation of the hydrazone is complete (monitor by TLC).
-
If the hydrazone precipitates, it can be isolated by filtration, washed with a cold solvent, and dried.
Step 2: Acid-Catalyzed Cyclization
-
To the crude or purified hydrazone (1.0 equivalent), add the selected acid catalyst. Common choices and their typical conditions include:
-
Polyphosphoric Acid (PPA): Use PPA as both the catalyst and solvent. Heat the mixture with stirring, typically in the range of 80-120°C.
-
Zinc Chloride (ZnCl₂): Use a stoichiometric amount of anhydrous ZnCl₂. The reaction can be run neat or in a high-boiling solvent. Heat to temperatures often exceeding 150°C.
-
Sulfuric Acid (H₂SO₄): Use a catalytic amount of concentrated H₂SO₄ in a solvent like ethanol or acetic acid. Reflux the mixture.
-
Boron Trifluoride Etherate (BF₃·OEt₂): Use a catalytic to a stoichiometric amount in an anhydrous, non-protic solvent like dichloromethane or 1,2-dichloroethane.
-
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it onto ice-water and neutralizing the acid with a suitable base (e.g., NaOH, NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or alumina) or recrystallization.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: The reaction mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Factors Influencing 4-Fluoroindole Synthesis
Caption: Key factors influencing the outcome of 4-fluoroindole synthesis.
References
Preventing tar formation during indole cyclization reactions
Welcome to the Technical Support Center for Indole Cyclization Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent tar formation during the synthesis of indoles.
Troubleshooting Guides
This section provides answers to common issues encountered during various indole cyclization reactions that can lead to the formation of tar and other unwanted byproducts.
Fischer Indole Synthesis
Question: My Fischer indole synthesis is producing a significant amount of dark, insoluble tar, resulting in a low yield of my desired indole. What are the likely causes and how can I prevent this?
Answer:
Tar formation in the Fischer indole synthesis is a common problem, often stemming from the harsh acidic conditions and high temperatures required for the reaction. The primary culprits are polymerization of the indole product and side reactions of intermediates.
Common Causes and Solutions:
-
Excessive Acidity or Inappropriate Acid Choice: Strong Brønsted acids (like H₂SO₄ and HCl) and Lewis acids (like ZnCl₂, BF₃, and AlCl₃) can promote polymerization of the electron-rich indole ring.[1] The choice of acid catalyst is critical and substrate-dependent.[2][3]
-
Troubleshooting:
-
Screen Catalysts: Test a range of both Brønsted and Lewis acids to find the optimal one for your specific substrate.[2] Milder acids, such as acetic acid or p-toluenesulfonic acid, can be effective and may reduce side reactions.[2][4]
-
Optimize Catalyst Concentration: Use the minimum amount of acid catalyst necessary to promote cyclization. Excess acid will likely lead to increased tar formation.
-
Consider Polyphosphoric Acid (PPA): PPA often serves as both a catalyst and a solvent and can be effective for cyclization while minimizing tar in some cases.[2][5]
-
-
-
High Reaction Temperature: Elevated temperatures can accelerate side reactions and decomposition of starting materials, intermediates, and the final indole product, leading to tar.[6]
-
Troubleshooting:
-
Temperature Optimization: Carefully control and optimize the reaction temperature. A specific, consistent temperature may be optimal for maximizing the yield of the desired product while minimizing byproducts.[2]
-
Microwave Irradiation: This technique can sometimes promote the reaction at lower overall temperatures and shorter reaction times, reducing the opportunity for side reactions.
-
-
-
Solvent Effects: The solvent plays a crucial role in the stability of intermediates and the overall reaction rate.[2]
-
Troubleshooting:
-
Solvent Screening: Experiment with different solvents. Acetic acid can function as both a catalyst and a solvent.[2] In some cases, high-boiling point coordinating solvents can improve yields. For certain substrates, tert-butanol has been used successfully.[2]
-
Low Melting Mixtures: An environmentally friendly approach involves using low-melting mixtures, such as L-(+)-tartaric acid and dimethylurea, which act as both the solvent and catalyst, allowing for milder reaction conditions.[4]
-
-
-
Unstable Intermediates: The phenylhydrazone intermediate may be unstable under the reaction conditions, leading to decomposition.
-
Troubleshooting:
-
Pre-form and Isolate the Hydrazone: In some instances, forming and isolating the phenylhydrazone before proceeding with the cyclization step can lead to a cleaner reaction.
-
-
Quantitative Data on Catalyst and Solvent Effects:
| Catalyst | Solvent | Temperature (°C) | Yield of Indole (%) | Observations | Reference |
| H₂SO₄ | Ethanol | Reflux | Low | Significant tar formation | |
| ZnCl₂ | None | 170 | Moderate | Tarring is common | [3] |
| Acetic Acid | Acetic Acid | Reflux | Good | Reduced tar compared to strong mineral acids | [2] |
| PPA | PPA | 100 | Good | Can be effective for many substrates | [2][5] |
| Tartaric Acid/DMU | Melt | 100-120 | Excellent | Mild conditions, minimal byproducts | [4] |
Experimental Protocol: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole with Acetic Acid
This protocol provides a general guideline for a cleaner Fischer indole synthesis using a milder acid.
Materials:
-
Phenylhydrazine (5.4 g)
-
Cyclohexanone (5.5 g)
-
Glacial Acetic Acid (18 g)
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the cyclohexanone and glacial acetic acid.[2]
-
Begin stirring and heat the mixture to reflux.[2]
-
Slowly add the phenylhydrazine dropwise over 30 minutes.[2]
-
Continue refluxing for an additional hour after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.[2]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1,2,3,4-tetrahydrocarbazole.
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for tar formation in Fischer indole synthesis.
Madelung Indole Synthesis
Question: The high temperatures and strong bases required for my Madelung synthesis are causing decomposition of my starting material and significant tar formation. How can I achieve cyclization under milder conditions?
Answer:
The classical Madelung synthesis is notorious for its harsh reaction conditions (strong bases like sodium or potassium alkoxides at 200-400 °C), which severely limit its substrate scope and often lead to decomposition and tar formation.[7][8] Modern variations have been developed to address these issues.
Common Causes and Solutions:
-
High Temperatures and Strong Alkoxide Bases: These conditions can lead to thermal decomposition of sensitive functional groups on the starting N-phenylamide.
-
Troubleshooting:
-
Use Organolithium Bases: Stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can effect the cyclization at much lower temperatures (-20 to 25 °C), which is known as the Madelung-Houlihan variation.[7]
-
Potassium Bases: Potassium bases like potassium t-butoxide or potassium amide have been found to be more effective than their sodium counterparts, sometimes allowing for slightly lower reaction temperatures.[8][9]
-
-
-
Substrate Reactivity: Electron-withdrawing groups on the aromatic ring of the N-phenylamide can hinder the reaction, requiring more forcing conditions. Conversely, electron-donating groups can facilitate the reaction.[7]
-
Troubleshooting:
-
Modified Substrates: Introducing an electron-withdrawing group on the benzylic position of the N-acyl-o-toluidine can increase the acidity of the benzylic protons, allowing for the use of milder bases and lower temperatures.[9]
-
-
Quantitative Data on Base and Temperature Effects:
| Base | Temperature (°C) | Yield of Indole (%) | Observations | Reference |
| Sodium Ethoxide | 200-400 | Variable, often low | Significant decomposition and tar | [7] |
| Potassium t-Butoxide | 200-300 | Moderate to Good | More effective than sodium alkoxides | [8] |
| n-BuLi or LDA | -20 to 25 | Good to Excellent | Milder conditions, broader substrate scope | [7] |
Experimental Protocol: Madelung-Houlihan Synthesis of 2-Phenylindole
This protocol illustrates the use of a stronger base to achieve cyclization at a lower temperature.
Materials:
-
N-Benzoyl-o-toluidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-benzoyl-o--toluidine in anhydrous THF.
-
Cool the solution to -20 °C in a suitable cooling bath.
-
Slowly add two equivalents of n-BuLi solution dropwise while maintaining the temperature at -20 °C.
-
Allow the reaction to stir at -20 °C for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of water at low temperature.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Relationship for Madelung Synthesis Improvement
Caption: Strategies to mitigate harsh conditions in the Madelung synthesis.
Frequently Asked Questions (FAQs)
Q1: In the Bischler-Möhlau synthesis, I'm getting poor yields and a complex mixture of byproducts. What are the key factors to control?
A1: The traditional Bischler-Möhlau synthesis often suffers from harsh conditions, leading to low yields and side reactions.[10][11] Key improvements involve:
-
Milder Catalysts: The use of lithium bromide as a catalyst has been shown to promote the reaction under milder conditions.[10]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields, thereby minimizing the formation of degradation products.[10]
Q2: My Nenitzescu indole synthesis is giving low yields and some polymerization. How can I optimize this reaction?
A2: The Nenitzescu reaction can be sensitive to reaction conditions. To improve outcomes:
-
Solvent Choice: The reaction generally performs best in highly polar solvents.[12]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can activate the enamine and improve the reaction rate and yield.[12][13]
-
Stoichiometry and Temperature: For larger-scale reactions, a 1:1.2-1.6 mole ratio of benzoquinone to ethyl 3-aminocrotonate at room temperature has been found to be effective.[12]
Q3: What are the common side products in the Reissert indole synthesis that might contribute to a tarry crude product?
A3: In the Reissert synthesis, incomplete reduction or side reactions during the reductive cyclization can lead to byproducts. For example, using zinc and 5% Pd/C in a batch process can sometimes lead to the formation of an undesired hydroxyindole byproduct.[14] Continuous-flow hydrogenation has been shown to be a cleaner method, providing the desired indole in near-quantitative yield.[14]
Q4: How can I effectively remove tar from my crude indole product after the reaction?
A4: If tar formation is unavoidable, several purification techniques can be employed:
-
Extraction: A simple workup involving washing the organic layer containing the crude product with a dilute acid, followed by a base (like sodium bicarbonate), and then brine can help remove some impurities.
-
Column Chromatography: This is a very common and effective method. For acid-sensitive indoles that might degrade on silica gel, the silica can be deactivated by using an eluent containing a small amount of triethylamine (e.g., 1%). Alternatively, a less acidic stationary phase like alumina can be used.
-
Recrystallization: If the crude product is a solid and relatively pure (>85-90%), recrystallization is an excellent method for obtaining highly pure material.
-
Oligomerization Technique: For industrial-scale purification, a process involving controlled oligomerization of the indole, separation, and then cracking of the oligomer back to the pure indole has been developed.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jfe-steel.co.jp [jfe-steel.co.jp]
Technical Support Center: Purification of Fluorinated Indole Compounds
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the purification of fluorinated indole compounds. The unique physicochemical properties imparted by fluorine atoms necessitate specialized strategies to overcome common issues like compound degradation, challenging separations, and byproduct removal.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated indole compounds difficult to purifiy?
A1: The purification challenges stem from the unique properties fluorine imparts to the indole scaffold:
-
Altered Polarity and Hydrophobicity: Fluorination significantly changes the molecule's electronic properties and lipophilicity, which can lead to unexpected chromatographic behavior.[1][2] Highly fluorinated compounds may exhibit "fluorophilicity," interacting differently with standard stationary phases.
-
Increased Acidity: The electron-withdrawing nature of fluorine can increase the acidity of the indole N-H proton, making the molecule more susceptible to degradation under basic conditions.
-
C-F Bond Lability: While the C-F bond is strong, it can be susceptible to cleavage (defluorination) under certain conditions, such as in the presence of strong bases, acids, or some palladium catalysts, leading to impurities that are difficult to separate.[3]
-
Formation of Regioisomers: Synthetic routes often produce regioisomers (e.g., 4-fluoro vs. 6-fluoroindole), which have very similar polarities, making their separation by standard chromatography challenging.
Q2: My fluorinated indole appears to be degrading on the silica gel column. What can I do?
A2: Degradation on silica gel is a common problem, as the acidic nature of standard silica can catalyze the decomposition of sensitive fluorinated indoles or cause irreversible adsorption.[3]
Troubleshooting Steps:
-
Neutralize the Silica Gel: Pre-treat the silica gel slurry with a small amount of a volatile base, such as triethylamine (~0.5-1% v/v in the eluent) or ammonia. This deactivates the acidic silanol groups.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica, such as a C18 reversed-phase column for flash chromatography.
-
Minimize Contact Time: Perform the purification as quickly as possible. Flash chromatography is preferred over traditional gravity chromatography.
-
Work at Low Temperatures: If the compound is thermally labile, consider running the column in a cold room to minimize degradation.
Q3: I am struggling to separate regioisomers of my fluorinated indole. What strategies can I employ?
A3: Separating regioisomers requires optimizing chromatographic selectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, often provides the resolution needed to separate closely related isomers.[4] Phenyl-based columns (e.g., pentafluorophenyl - PFP) can offer unique selectivity for halogenated aromatic compounds through π-π interactions.[5][6]
-
Eluent System Modification: Systematically screen different solvent systems in thin-layer chromatography (TLC) to find one that shows maximum separation. Small changes in solvent polarity or the addition of a different co-solvent (e.g., dichloromethane, tert-butyl methyl ether) can have a large impact.
-
Recrystallization: If the compound is crystalline, fractional recrystallization can be a powerful technique. A systematic solvent screen is necessary to find conditions where one isomer is significantly less soluble than the other.
Q4: My compound is streaking badly on the TLC plate and the column. How can I fix this?
A4: Streaking is often caused by poor solubility in the eluent, strong interactions with the stationary phase, or the presence of acidic/basic functional groups.
-
Add a Modifier: For basic compounds (common with indole derivatives containing amine side chains), add a small amount of triethylamine (0.1-1%) to the eluent.[7] For acidic compounds, add a small amount of acetic or formic acid (0.1-1%).[4]
-
Change the Solvent System: Increase the polarity of the eluent or switch to a solvent that better solubilizes your compound. For example, if using hexane/ethyl acetate, consider a dichloromethane/methanol system.[7]
Troubleshooting Guide: Defluorination During Purification
One of the most critical challenges is the loss of fluorine (defluorination) during workup or purification, leading to the formation of hard-to-remove impurities.[3][8][9]
| Problem | Potential Cause | Recommended Solution | Rationale |
| Fluoride loss observed after aqueous workup | Acidic or Basic Conditions: The reaction mixture was quenched with a strong acid or base. | Neutralize the reaction mixture carefully before extraction. Use a buffered aqueous solution (e.g., phosphate buffer, pH 7) if necessary. | Fluorinated indoles can be sensitive to pH extremes, leading to decomposition and fluoride loss.[3] |
| Product degradation during column chromatography | Acidic Stationary Phase: Standard silica gel is acidic and can catalyze defluorination. | Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina. | The acidic nature of silica gel can promote the elimination of HF from sensitive molecules.[3] |
| Impurity formation during solvent removal | High Temperatures: Removing solvent on a rotary evaporator at elevated temperatures. | Remove solvents under reduced pressure at low temperatures (e.g., using a room temperature or cold water bath). | High temperatures can provide the activation energy needed for decomposition and defluorination pathways.[3] |
Data Presentation: Quantitative Insights
Table 1: Impact of Fluorination on Indole Basicity (pKa)
The incorporation of fluorine significantly reduces the basicity of nearby nitrogen atoms, which can dramatically alter solubility, chromatographic behavior, and pharmacokinetic properties.[10]
| Compound Structure | Number of Fluorine Atoms | Measured pKa | Change from Parent |
| Piperidinyl-propyl-indole | 0 | 9.5 | - |
| (4,4-Difluoropiperidinyl)-propyl-indole | 2 | 7.0 | -2.5 |
| Piperazinyl-propyl-indole | 0 | 8.5 | - |
| Piperidinyl-(2-fluoropropyl)-indole | 1 | 8.9 | -0.6 |
| Piperidinyl-(2,2-difluoropropyl)-indole | 2 | 8.1 | -1.4 |
Data adapted from studies on fluorinated 5-HT1D receptor ligands.[10] This data highlights how fluorination can be used to modulate pKa.
Table 2: Comparison of Purification Techniques for Indole Derivatives
| Technique | Typical Conditions | Purity Achieved | Yield/Recovery | Advantages & Disadvantages |
| Flash Chromatography | Silica Gel, Hexane/EtOAc or DCM/MeOH gradient | >95% | 85-97% | Adv: Fast, scalable, good for removing major impurities. Disadv: May not separate close isomers, risk of degradation on silica.[11] |
| Preparative HPLC | C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid | >98-99% | 70-90% | Adv: High resolution for separating isomers and trace impurities.[4] Disadv: Lower capacity, requires specialized equipment, solvent removal. |
| Recrystallization | n-Hexane as solvent, Crystallization at 283 K (10 °C) | 99.5% | ~58% | Adv: Potentially high purity, scalable. Disadv: Dependent on compound being a solid, yield can be low, requires optimization.[12] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a Fluorinated Indole
This protocol is a standard starting point for purifying a moderately polar, UV-active fluorinated indole.
1. Preparation:
-
TLC Analysis: Determine an appropriate eluent system using TLC. Aim for a retention factor (Rf) of ~0.25-0.35 for the target compound. A common starting point is a Hexane/Ethyl Acetate mixture. If the compound is highly polar, a Dichloromethane/Methanol system may be required.[7]
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial, low-polarity eluent is recommended).
-
Sample Loading: Pre-adsorb the crude compound onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
2. Elution:
-
Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane/EtOAc).
-
Gradually increase the polarity of the eluent throughout the run (gradient elution).
-
Collect fractions (e.g., 10-20 mL per tube) and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots.[7]
3. Isolation:
-
Combine the fractions containing the pure product based on TLC analysis.
-
Remove the solvent using a rotary evaporator at a low temperature (<30°C) to prevent degradation.[3]
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
Protocol 2: Preparative HPLC of a Fluorinated Indole Amine
This protocol is adapted for purifying polar, ionizable fluorinated indoles, such as 4-Fluoro-2-methyl-1H-indol-5-amine.[4]
1. Instrumentation and Materials:
-
HPLC System: A preparative HPLC with a gradient pump, autosampler, and PDA detector.
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid (v/v) in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in acetonitrile.
2. Sample and Method:
-
Sample Preparation: Dissolve the crude material in a minimal amount of Water/ACN (90:10) with 0.1% formic acid to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.
-
Gradient Elution:
- Time (min) | % Mobile Phase B (ACN)
- 0 | 10
- 5 | 10
- 35 | 70
- 40 | 95
- 45 | 95
-
Flow Rate: ~20 mL/min.
-
Detection: Monitor at a relevant wavelength (e.g., 280 nm).
3. Fraction Collection and Isolation:
-
Collect fractions corresponding to the main product peak.
-
Verify the purity of each fraction using analytical HPLC.
-
Pool fractions with >98% purity.
-
Remove acetonitrile via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid salt (formate salt in this case).[4]
References
- 1. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02529F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective perfluoroalkylation and defluorination functionalization of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. mdpi.com [mdpi.com]
Inefficient cyclization in 4-fluoroindole synthesis causes and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-fluoroindole. Inefficient cyclization is a common bottleneck in this process, and this guide offers detailed insights into its causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the Fischer indole synthesis of 4-fluoroindole?
Low yields in the Fischer indole synthesis of 4-fluoroindole are a frequent issue and can stem from several factors:
-
Poor Quality of Starting Materials: The purity of the (4-fluorophenyl)hydrazine and the corresponding ketone or aldehyde is critical. Impurities can lead to undesirable side reactions and inhibit the catalyst.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial for the reaction's success. Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal catalyst often needs to be determined empirically for the specific substrates.[1]
-
Suboptimal Reaction Temperature and Time: While the Fischer indole synthesis often requires elevated temperatures, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials, intermediates, or the final 4-fluoroindole product.[1] It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Presence of Water: The reaction should be conducted under anhydrous conditions, as water can interfere with the acid catalyst and key intermediates, leading to inefficient cyclization.[1]
-
Substituent Effects: The electronic properties of substituents on the phenylhydrazine and carbonyl compounds can significantly impact the reaction. Electron-donating groups on the carbonyl component can promote a competing N-N bond cleavage, leading to reaction failure.[2][3]
Q2: I am observing multiple spots on my TLC plate. What are the likely byproducts and how can I minimize their formation?
The formation of multiple products is a common challenge. The likely culprits are:
-
Regioisomers: When using an unsymmetrical ketone, two different regioisomeric indoles can be formed. The selectivity is influenced by the acidity of the medium and steric factors.[1] Modifying the acid catalyst or reaction conditions can help improve regioselectivity.[1]
-
Side Reactions from Harsh Conditions: High temperatures and strong acids can lead to various side reactions and decomposition of the product.[1]
-
N-N Bond Cleavage: As mentioned, strong electron-donating groups on the carbonyl component can favor heterolytic N-N bond cleavage, leading to byproducts instead of the desired indole.[2][3]
To minimize byproduct formation, consider lowering the reaction temperature, using a milder acid catalyst, and ensuring the high purity of your starting materials.[1]
Q3: Are there higher-yielding alternatives to the Fischer indole synthesis for preparing 4-fluoroindole?
Yes, several modern synthetic methods can offer higher yields and greater functional group tolerance:
-
Leimgruber-Batcho Indole Synthesis: This is a popular alternative that proceeds in high yield under relatively mild conditions.[4] It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized.
-
Madelung Indole Synthesis: This method involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[5] While traditional conditions are harsh, modern modifications with bases like lithium diisopropylamide (LDA) or a LiN(SiMe₃)₂/CsF system allow the reaction to proceed at much lower temperatures with high yields (up to 90%).[5][6]
Troubleshooting Guides
Low Cyclization Efficiency in Fischer Indole Synthesis
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive or inappropriate acid catalyst.[1] 2. Reaction temperature is too low.[1] 3. Poor quality of starting materials or solvents (presence of water).[1] 4. Strong electron-donating groups on the carbonyl substrate favoring N-N bond cleavage.[2][3] | 1. Screen different Brønsted and Lewis acids (e.g., PPA, ZnCl₂, BF₃·OEt₂).[1] 2. Gradually increase the reaction temperature while monitoring with TLC. 3. Use high-purity, anhydrous starting materials and solvents. 4. Consider an alternative synthetic route like the Leimgruber-Batcho synthesis. |
| Formation of Multiple Products (Poor Selectivity) | 1. Use of an unsymmetrical ketone leading to regioisomers.[1] 2. Harsh reaction conditions (high temperature, strong acid) causing side reactions and decomposition.[1] | 1. Empirically test different acid catalysts to optimize regioselectivity.[1] 2. Lower the reaction temperature and consider using a milder catalyst. Monitor the reaction closely with TLC to avoid over-running it.[1] |
| Difficulty in Product Isolation | 1. The product, 4-fluoroindole, may be volatile.[1] 2. Formation of an emulsion during aqueous workup.[1] 3. Degradation of the product on silica gel during column chromatography.[1] | 1. Be cautious during solvent removal under reduced pressure (rotoevaporation).[1] 2. Add brine to the aqueous layer to help break the emulsion.[1] 3. Consider using a different stationary phase like alumina or neutralizing the silica gel with a suitable base.[1] |
Data Presentation: Comparison of Synthesis Conditions
Table 1: Illustrative Comparison of Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Catalyst Type | Typical Conditions | Reported Yield Range (%) | Notes |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Neat, 80-100 °C | 60-85 | Often effective but can be difficult to work with due to high viscosity. |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Neat or in a high-boiling solvent, 120-180 °C | 70-90 | A very common and often high-yielding catalyst for this reaction.[7] |
| Boron Trifluoride (BF₃·OEt₂) | Lewis Acid | In a solvent like acetic acid or toluene, 80-110 °C | 65-85 | A versatile and effective catalyst. |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | In a high-boiling solvent (e.g., toluene, xylene) with azeotropic removal of water | 50-75 | A milder option compared to PPA or H₂SO₄. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic amounts in a solvent like ethanol or acetic acid | 40-70 | Can lead to charring and side reactions if not used carefully. |
Note: Yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.
Table 2: Reductive Cyclization Conditions for Leimgruber-Batcho Synthesis
| Reducing Agent/System | Typical Conditions | Reported Yield Range (%) | Notes |
| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol, 15–30 °C, 0.2–3.0 MPa H₂ pressure | 70-95 | A clean and efficient method, often preferred in laboratory settings.[1] |
| Raney Nickel / Hydrazine | Ethanol or Methanol, reflux | 60-85 | Effective, but Raney Nickel can be pyrophoric and requires careful handling. |
| Iron / Acetic Acid | Acetic Acid, reflux | 65-80 | An economical and effective method, often used in industrial-scale synthesis. |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous Methanol or THF, reflux | 50-75 | A milder reducing agent, suitable for substrates with sensitive functional groups. |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | 50-70 | A classic method for nitro group reduction. |
Note: Yields are illustrative and depend on the specific enamine substrate and reaction conditions.
Experimental Protocols
Detailed Protocol for Leimgruber-Batcho Synthesis of 4-Fluoroindole
This two-step protocol is adapted from a patented method suitable for larger-scale synthesis.[1]
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)vinanamine
-
To a reaction flask, add 2-fluoro-6-nitrotoluene.
-
Add 2 to 3 molar equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1]
-
Use dimethylformamide (DMF) as the solvent.
-
Heat the mixture and stir until the condensation reaction is complete, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude intermediate enamine.
Step 2: Reductive Cyclization to 4-Fluoroindole
-
Dissolve the crude intermediate from Step 1 in methanol or ethanol.[1]
-
Add a metallic reducing catalyst, such as 5-10% palladium on carbon (Pd/C).[1]
-
Carry out the catalytic hydrogenation under a hydrogen atmosphere (pressure: 0.2–3.0 MPa).[1]
-
Maintain the reaction temperature between 15–30 °C for 3–12 hours.[1]
-
After the reaction is complete (monitored by TLC or HPLC), carefully filter off the catalyst through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoroindole.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Troubleshooting Workflow for Inefficient Cyclization
Caption: A logical workflow for troubleshooting low yields in 4-fluoroindole synthesis.
Fischer Indole Synthesis Signaling Pathway
Caption: The reaction mechanism of the Fischer indole synthesis.
Logical Relationships of Substituent Effects in Fischer Indole Synthesis
Caption: Influence of substituent electronic effects on the Fischer indole synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 6. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Overcoming Solubility Challenges of 4-Fluoro-5-methoxy-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Fluoro-5-methoxy-1H-indole and related indole derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The indole ring system is inherently hydrophobic, and the presence of the methoxy group can further contribute to its lipophilicity. While the fluorine atom is electronegative, its small size may not be sufficient to significantly enhance the molecule's polarity and, consequently, its solubility in water.[1][2] Many indole derivatives, particularly those developed as small molecule inhibitors, face similar challenges in achieving adequate concentrations for in vitro and in vivo studies.[1]
Q2: I'm struggling to dissolve my this compound in aqueous buffers for my cell-based assays. What are my initial options?
A2: When direct dissolution in aqueous buffers is unsuccessful, the recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1][3] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of polar and nonpolar compounds.[1][3] This stock solution can then be serially diluted into your aqueous assay medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO) to avoid impacting the biological assay.[3]
Q3: Can adjusting the pH of my solution improve the solubility of this compound?
A3: Yes, pH modification can be a very effective strategy if the molecule has ionizable groups.[1][3] The nitrogen atom in the indole ring is weakly basic and can be protonated. By lowering the pH of the solution, you can increase the proportion of the protonated, more soluble form of the compound.[1] Conversely, if an indole derivative possesses an acidic functional group, increasing the pH would enhance its solubility.[1] Determining the pKa of your specific compound is crucial for optimizing the pH for dissolution.
Q4: What are co-solvents and how can they help with solubility?
A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds in aqueous solutions. For indole derivatives, common co-solvents include ethanol and polyethylene glycol (PEG 400).[1][3] These can be added to the aqueous buffer to increase its capacity to dissolve your compound.
Q5: I've heard about using cyclodextrins. How do they work?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like this compound, forming an inclusion complex.[3] This complex has improved aqueous solubility and can increase the concentration of the compound in solution.[3]
Troubleshooting Guides
Issue 1: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer.
This is a common issue that arises when the final concentration of the compound exceeds its thermodynamic solubility in the aqueous medium, even with a low percentage of DMSO.[1]
-
Visual Workflow for Troubleshooting Precipitation:
Troubleshooting precipitation upon dilution.
Issue 2: I'm observing inconsistent results in my biological assays.
This may be due to the compound not being fully dissolved in the assay buffer, leading to variable concentrations of the active compound.
-
Solutions:
-
Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use.[3]
-
Solubility Testing: Determine the maximum solubility of this compound in your specific assay buffer to ensure you are working within the soluble range.[3]
-
Employ a Solubilization Technique: Based on your solubility testing, select an appropriate method to enhance solubility.
-
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| Co-solvents (e.g., PEG 400, Ethanol) | Increases the polarity of the solvent mixture.[1][3] | Simple to implement; can be effective for moderately hydrophobic compounds. | May have biological effects at higher concentrations; optimization of ratios is required. |
| pH Adjustment | Alters the ionization state of the compound to a more soluble form.[1][3] | Highly effective for ionizable compounds; simple to perform. | Only applicable to compounds with ionizable groups; may affect biological assay conditions. |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the hydrophobic compound.[1] | Can significantly increase solubility; useful for very poorly soluble compounds. | Can interfere with some biological assays; potential for cell toxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Forms an inclusion complex with the hydrophobic compound.[3] | Generally low toxicity; can improve bioavailability.[3] | May not be suitable for all compounds; can be a more expensive option. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
Objective: To prepare a stock solution of this compound using a DMSO and PEG 400 co-solvent system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out the desired amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex if necessary.
-
To this solution, add a pre-determined ratio of PEG 400 while stirring. A common starting ratio for a co-solvent mixture could be 10% DMSO and 90% PEG 400.[3]
-
Once a clear solution is obtained, this can be used as the stock solution for further dilutions into aqueous buffers.
-
When preparing working solutions, slowly add the aqueous buffer to the stock solution while vortexing to avoid precipitation.
-
Always monitor the solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized by adjusting the co-solvent ratios.[3]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v).
-
Slowly add an excess amount of this compound to the HP-β-CD solution while stirring.[3]
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.[3]
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.[3]
-
The clear filtrate contains the this compound-cyclodextrin complex.
-
The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC-UV.[3]
Mandatory Visualization
Experimental Workflow for Solubility Enhancement
Hypothetical Signaling Pathway Involvement
Given that a structurally similar compound, 4-F-5-MeO-pyr-T, is a serotonin 5-HT1A receptor agonist, a potential signaling pathway for this compound could involve the modulation of serotonergic systems.[4]
References
Technical Support Center: Monitoring 4-Fluoroindole Synthesis with Thin-Layer Chromatography (TLC)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 4-fluoroindole using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring 4-fluoroindole synthesis?
A1: A common and effective starting point for the TLC analysis of 4-fluoroindole synthesis is a non-polar solvent system, typically a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the specific starting materials and intermediates. A good starting ratio is 4:1 hexanes to ethyl acetate.[1] Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, leading to higher Rf values for your compounds.[2][3][4][5]
Q2: How can I visualize 4-fluoroindole and its precursors on a TLC plate?
A2: 4-Fluoroindole and its aromatic precursors are UV-active due to their conjugated systems.[6] Therefore, the primary, non-destructive method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent green background.[6] For more sensitive or specific visualization, or for compounds that are not UV-active, chemical stains can be used. Stains like p-anisaldehyde and potassium permanganate are effective for indoles and related compounds.[6][7][8][9][10][11]
Q3: What are the expected relative Rf values for the starting material, intermediate, and product?
A3: In a typical Fischer indole synthesis, the polarity of the compounds changes as the reaction progresses. Generally, the starting materials (e.g., 4-fluorophenylhydrazine and a ketone) are relatively polar. The intermediate hydrazone is often less polar than the starting hydrazine. The final 4-fluoroindole product is typically the least polar of the main reaction components. Therefore, you should expect the Rf value of the product to be the highest, followed by the intermediate, and then the starting materials.
Q4: My 4-fluoroindole product is streaking on the TLC plate. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors. The sample may be too concentrated, leading to overloading of the silica gel.[12] Indoles can also interact strongly with the acidic silica gel, causing tailing.[13] To mitigate this, you can try spotting a more dilute sample or adding a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent.
Q5: I see multiple spots on my TLC even after the reaction should be complete. What could these be?
A5: Multiple spots can indicate the presence of unreacted starting materials, intermediates, or the formation of byproducts. In the Fischer indole synthesis, common byproducts can include regioisomers if an unsymmetrical ketone is used, or degradation products if the reaction is overheated or exposed to harsh acidic conditions for too long.[14] It is also possible for the indole product itself to degrade on the silica plate if it is acid-sensitive.[14]
Experimental Protocols
Detailed Protocol for TLC Monitoring of 4-Fluoroindole Synthesis
This protocol outlines the steps for effectively monitoring the progress of a 4-fluoroindole synthesis, such as the Fischer indole synthesis.
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes for spotting
-
Eluent (e.g., 4:1 Hexanes:Ethyl Acetate)
-
UV lamp (254 nm)
-
Visualization stain (e.g., p-anisaldehyde or potassium permanganate solution)
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of your starting material (e.g., 4-fluorophenylhydrazine) in a suitable solvent (like ethyl acetate). Using a capillary tube, spot a small amount onto the "SM" mark on the baseline.
-
RM Lane: Using a clean capillary tube, take a small aliquot of your reaction mixture and spot it onto the "RM" mark.
-
C Lane (Co-spot): Spot the starting material on the "C" mark, and then carefully spot the reaction mixture directly on top of the starting material spot. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.[15]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the level of the eluent.[12] Cover the chamber and allow the solvent to travel up the plate.
-
Visualize the Plate:
-
Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots with a pencil.
-
If further visualization is needed, dip the plate into a staining solution (e.g., p-anisaldehyde), wipe off the excess, and gently heat with a heat gun until colored spots appear.[6][11]
-
-
Analyze the Results: Compare the spots in the different lanes to determine the presence of starting material and the formation of the product. Calculate the Rf values for each spot.
Troubleshooting Guides
Interpreting Your TLC Results
| Observation | Potential Cause | Suggested Action |
| Strong starting material spot, faint or no product spot. | Reaction has not proceeded significantly or is very slow. | Continue the reaction and monitor at a later time point. Consider increasing the reaction temperature if appropriate.[16] |
| Multiple spots in the reaction mixture lane. | Presence of starting materials, intermediates, and/or byproducts.[14] | Compare the Rf values to your starting materials. Byproducts may require optimization of reaction conditions (e.g., temperature, catalyst) to minimize their formation. |
| A new spot appears with a higher Rf than the starting material. | Likely formation of the 4-fluoroindole product. | Continue monitoring to see if the starting material spot diminishes and the product spot intensifies. |
| Streaking or tailing of spots. | Sample is too concentrated, or the compound is interacting strongly with the acidic silica gel.[12][13] | Dilute the sample before spotting. Add a small amount of triethylamine (e.g., 1%) to the eluent. |
| All spots remain on the baseline. | The eluent is not polar enough.[17] | Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., change from 4:1 to 2:1 hexanes:ethyl acetate). |
| All spots run to the top of the plate. | The eluent is too polar.[17] | Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., change from 4:1 to 9:1 hexanes:ethyl acetate). |
Data Presentation
Table 1: Typical Rf Values for Compounds in 4-Fluoroindole Synthesis
| Compound | Structure | Typical Rf Value (4:1 Hexanes:EtOAc) | Typical Rf Value (9:1 Hexanes:EtOAc) |
| 4-Fluorophenylhydrazine | 0.2 - 0.3 | 0.1 - 0.2 | |
| Cyclohexanone | 0.4 - 0.5 | 0.2 - 0.3 | |
| Cyclohexanone-4-fluorophenylhydrazone (Intermediate) | 0.5 - 0.6 | 0.3 - 0.4 | |
| 4-Fluoro-1,2,3,4-tetrahydrocarbazole (Product) | 0.6 - 0.7 | 0.4 - 0.5 |
Note: These are estimated values and can vary based on the specific TLC plate, chamber saturation, and temperature.
Table 2: Common TLC Stains for Indole Visualization
| Stain | Preparation | Appearance of Indoles | Comments |
| p-Anisaldehyde | 3.75 mL p-anisaldehyde, 1.6 mL glacial acetic acid, 5.1 mL conc. H2SO4 in 140 mL ethanol/water.[7] | Varies (often blue, green, or purple). | A versatile stain for many functional groups. Requires heating to develop.[7][8][9][10][11] |
| Potassium Permanganate (KMnO4) | 3 g KMnO4, 20 g K2CO3, 5 mL 5% NaOH in 300 mL water. | Yellow-brown spots on a purple background. | Good for visualizing oxidizable functional groups. The background color fades over time.[6][7][9][13] |
| Ehrlich's Reagent (p-dimethylaminobenzaldehyde) | 0.1% p-dimethylaminobenzaldehyde in conc. HCl. | Blue spots if the 2-position of the indole is unsubstituted. | More specific for certain types of indoles. |
Visualizations
Caption: Workflow for TLC Monitoring.
Caption: Simplified Fischer Indole Synthesis Pathway.
Caption: TLC Troubleshooting Decision Tree.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physicsforums.com [physicsforums.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. forums.studentdoctor.net [forums.studentdoctor.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 8. silicycle.com [silicycle.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. TLC stains [reachdevices.com]
- 14. benchchem.com [benchchem.com]
- 15. Chromatography [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Fluorinated Heteroaryls
Welcome to the Technical Support Center for the synthesis of fluorinated heteroaryls. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability issues encountered during synthetic transformations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield and Defluorination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Question: I am observing low yields and significant defluorination of my fluorinated heteroaryl during a cross-coupling reaction. What are the likely causes and how can I mitigate this?
Answer: Low yields and defluorination are common challenges when working with fluorinated heteroaryls in cross-coupling reactions. The electron-withdrawing nature of fluorine can activate the C-F bond towards nucleophilic attack or facilitate side reactions. Here’s a breakdown of potential causes and solutions:
-
Reaction Temperature: High temperatures can promote the degradation of starting materials and products, as well as increase the rate of defluorination.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Microwave irradiation can sometimes offer better temperature control and shorter reaction times, potentially reducing degradation.
-
-
Choice of Base: Strong bases can attack the fluorinated ring, leading to decomposition or defluorination.
-
Solution: Screen milder bases. For instance, K₃PO₄ or Cs₂CO₃ are often effective alternatives to stronger bases like NaOH or KOH.
-
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for stabilizing catalytic intermediates and minimizing side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote faster reductive elimination, outcompeting defluorination pathways. For challenging substrates, consider using pre-formed palladium(0) sources or modern precatalysts.[1][2]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the C-F bond and reaction intermediates.
-
Solution: Anhydrous, non-polar aprotic solvents like dioxane or toluene are often preferred. Protic solvents should generally be avoided as they can participate in undesired side reactions.
-
Issue 2: Instability during Lithiation and Subsequent Quenching
Question: My fluorinated heteroaryl appears to be unstable upon treatment with organolithium reagents, leading to a complex mixture of products after quenching. How can I achieve clean lithiation?
Answer: The acidity of protons on fluorinated heteroaryls can be significantly altered, and the stability of the resulting lithiated species can be low. Here are key factors to consider:
-
Choice of Lithiating Agent: Strong, non-hindered organolithium reagents like n-BuLi can sometimes add to the heteroaromatic ring or cause halogen-metal exchange if other halogens are present.
-
Solution: Use a hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) to favor deprotonation over addition.
-
-
Temperature: Lithiated intermediates of fluorinated heteroaryls are often thermally unstable and can undergo fragmentation or rearrangement at elevated temperatures.
-
Solution: Perform the lithiation at very low temperatures (e.g., -78 °C or lower) and quench the reaction at that temperature.
-
-
Solvent: The solvent can influence the aggregation state and reactivity of the organolithium reagent.
-
Solution: Anhydrous THF or diethyl ether are commonly used. The addition of coordinating agents like TMEDA can sometimes enhance the reactivity and selectivity of the lithiation.
-
Issue 3: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Question: I am trying to perform a nucleophilic aromatic substitution on a polyfluorinated heteroaryl, but I am getting a mixture of regioisomers. How can I improve the selectivity?
Answer: The regioselectivity of SNAr reactions on fluorinated heteroaryls is governed by the electronic effects of the fluorine atoms and other substituents on the ring.
-
Electronic Activation: Nucleophilic attack is favored at positions that are most electron-deficient. The strong electron-withdrawing inductive effect of fluorine activates the ring towards nucleophilic attack.
-
Guidance: In polyfluorinated systems, the position of other electron-withdrawing or -donating groups will direct the incoming nucleophile. Generally, attack occurs at positions ortho or para to strongly electron-withdrawing groups.
-
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic control of the reaction, which can affect regioselectivity.
-
Solution: Lowering the reaction temperature may favor the kinetically controlled product. Screening different solvents can also influence the product distribution.
-
Data Presentation: Quantitative Comparison of Reaction Conditions
The following tables summarize yields for common cross-coupling reactions under various conditions, providing a comparative framework for optimizing your experiments.
Table 1: Suzuki-Miyaura Coupling of 2-Fluoropyridines with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | 65 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | THF | 70 | 18 | 78 |
Table 2: Buchwald-Hartwig Amination of 3-Fluoroquinoline with Morpholine
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 110 | 16 | 75 |
| 2 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | 88 |
| 3 | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH | 90 | 18 | 91 |
| 4 | Pd(OAc)₂ (2) | cataCXium A (4) | K₂CO₃ (2) | DMF | 120 | 12 | 68 |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations involving fluorinated heteroaryls.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Fluorinated Heteroaryl Bromide
Objective: To couple a fluorinated heteroaryl bromide with a boronic acid or ester.
Materials:
-
Fluorinated heteroaryl bromide (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add the fluorinated heteroaryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst followed by the solvent.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Fluorinated Heteroaryl Chloride
Objective: To couple a fluorinated heteroaryl chloride with a primary or secondary amine.
Materials:
-
Fluorinated heteroaryl chloride (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and base to an oven-dried Schlenk flask.
-
Add the fluorinated heteroaryl chloride and the amine.
-
Add the solvent and seal the flask.
-
Heat the reaction mixture to 90-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
Protocol 3: Directed Ortho-Lithiation of a Fluorinated Pyridine
Objective: To regioselectively deprotonate a fluorinated pyridine at the position ortho to a directing group.
Materials:
-
Substituted fluorinated pyridine (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated solution)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., trimethylsilyl chloride, 1.2 equiv)
Procedure:
-
To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the substituted fluorinated pyridine in THF to the cooled solvent.
-
Add the LDA solution dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Slowly add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography or distillation.
Visualizations: Degradation Pathways and Experimental Workflows
Potential Degradation Pathway of a Fluorinated Pyridine in a Pd-Catalyzed Cross-Coupling Reaction
This diagram illustrates a potential pathway for defluorination as a side reaction during a Suzuki coupling.
References
Validation & Comparative
Interpreting the ¹H NMR Spectrum of 4-Fluoro-5-methoxy-1H-indole: A Comparative Guide
For researchers and professionals in drug development, the unambiguous characterization of novel heterocyclic compounds is paramount. 4-Fluoro-5-methoxy-1H-indole is a substituted indole with potential applications in medicinal chemistry. Its structural elucidation relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). This guide provides a detailed interpretation of the ¹H NMR spectral data for this compound, comparing it with related, commercially available indole derivatives to provide a clear understanding of substituent effects on the indole scaffold.
Comparative ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data for 1H-indole, 4-fluoro-1H-indole, and 5-methoxy-1H-indole. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | N-H | ~11.2 | br s | - | 1H |
| H2 | ~7.25 | t | ~2.8 Hz | 1H | |
| H3 | ~6.55 | dd | ~3.1, ~2.0 Hz | 1H | |
| H6 | ~6.90 | d | ~9.0 Hz | 1H | |
| H7 | ~7.15 | dd | ~9.0, ~1.0 Hz | 1H | |
| OCH₃ | ~3.90 | s | - | 3H | |
| 1H-Indole (Reference) | N-H | 8.10 | br s | - | 1H |
| H2 | 7.15 | t | 2.8 Hz | 1H | |
| H3 | 6.49 | dd | 3.1, 0.9 Hz | 1H | |
| H4/H7 | 7.64 | d | 7.9 Hz | 2H | |
| H5/H6 | 7.09 | m | - | 2H | |
| 4-Fluoro-1H-indole (Reference) | N-H | 8.25 | br s | - | 1H |
| H2 | 7.20 | t | 2.9 Hz | 1H | |
| H3 | 6.60 | dd | 3.2, 1.8 Hz | 1H | |
| H5 | 6.85 | dd | 10.5, 7.8 Hz | 1H | |
| H6 | 7.10 | ddd | 8.2, 7.8, 5.2 Hz | 1H | |
| H7 | 7.30 | d | 8.2 Hz | 1H | |
| 5-Methoxy-1H-indole (Reference) | N-H | 7.95 | br s | - | 1H |
| H2 | 7.12 | t | 2.8 Hz | 1H | |
| H3 | 6.40 | dd | 3.1, 0.9 Hz | 1H | |
| H4 | 7.20 | d | 2.4 Hz | 1H | |
| H6 | 6.85 | dd | 8.8, 2.4 Hz | 1H | |
| H7 | 7.25 | d | 8.8 Hz | 1H | |
| OCH₃ | 3.85 | s | - | 3H |
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
A standard protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation : Weigh 5-25 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a small vial.[1][2]
-
Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard : While residual proton signals from the deuterated solvent can be used for calibration, for precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[1][2]
-
Instrumentation and Acquisition : The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
Interpreting the Spectral Data
The following diagram illustrates the logical workflow for predicting the ¹H NMR spectrum of this compound.
Key Observations and Interpretation:
-
Pyrrole Ring Protons (H2, H3) : The chemical shifts and coupling constants of H2 and H3 are expected to be largely similar to those in the reference indoles. The electronic changes in the benzene part of the molecule have a minor influence on these protons.
-
Benzene Ring Protons (H6, H7) : The electron-donating methoxy group at C5 will significantly shield the ortho proton (H6), causing a notable upfield shift. The fluorine at C4 will influence the chemical shifts of adjacent protons and introduce characteristic H-F coupling, which will affect the multiplicity of the H6 and H3 signals.
-
Methoxy Protons : The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons. Its chemical shift around 3.90 ppm is characteristic for an aromatic methoxy group.
-
N-H Proton : The indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, especially in DMSO-d₆. Its exact position and broadness can be influenced by the solvent and concentration.
This comparative guide, combining predicted data with established experimental protocols, provides a robust framework for researchers working on the synthesis and characterization of this compound and its analogs. The principles outlined here are broadly applicable to the spectral interpretation of other substituted heterocyclic systems.
References
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-5-methoxy-1H-indole
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Fluoro-5-methoxy-1H-indole, a substituted indole of interest in medicinal chemistry. By comparing this primary analytical technique with alternative methods, this document offers a comprehensive resource for the characterization of this and structurally related molecules.
Predicted Mass Spectrometry Fragmentation Pattern
Electron Ionization (EI) mass spectrometry of this compound (molecular weight: 179.06 g/mol ) is expected to produce a distinct pattern of fragment ions. The stable aromatic nature of the indole ring suggests that the molecular ion peak ([M]⁺) at m/z 179 will be prominent.[6] Subsequent fragmentation is likely to involve the loss of substituents and characteristic cleavages of the indole ring.
The fragmentation cascade is anticipated to proceed through several key pathways:
-
Loss of a methyl radical ([M-15]⁺): A primary fragmentation event is the cleavage of the methoxy group, resulting in the loss of a methyl radical (•CH₃) to yield a prominent ion at m/z 164.
-
Loss of carbon monoxide ([M-28]⁺): Following the initial loss of the methyl radical, the resulting ion can lose carbon monoxide (CO) to form a fragment at m/z 136.
-
Loss of a formyl radical ([M-29]⁺): The ion at m/z 164 could also lose a formyl radical (•CHO), leading to an ion at m/z 135.
-
Loss of acetonitrile ([M-41]⁺): A characteristic fragmentation of the indole ring involves the loss of acetonitrile (CH₃CN), which would produce an ion at m/z 138.[2]
-
Loss of hydrogen cyanide ([M-27]⁺): Another common fragmentation pathway for indoles is the elimination of hydrogen cyanide (HCN), resulting in a fragment at m/z 152.[2]
This predicted fragmentation is summarized in the table below.
| Predicted Fragment Ion | m/z | Proposed Neutral Loss | Fragmentation Pathway |
| [M]⁺ | 179 | - | Molecular Ion |
| [M-CH₃]⁺ | 164 | •CH₃ | Loss of a methyl radical from the methoxy group |
| [M-CH₃-CO]⁺ | 136 | CO | Subsequent loss of carbon monoxide |
| [M-CH₃-CHO]⁺ | 135 | •CHO | Loss of a formyl radical |
| [M-CH₃CN]⁺ | 138 | CH₃CN | Loss of acetonitrile from the indole ring |
| [M-HCN]⁺ | 152 | HCN | Loss of hydrogen cyanide from the indole ring |
Comparative Analytical Techniques
While mass spectrometry is a cornerstone for structural elucidation, a multi-faceted approach employing various analytical techniques provides a more complete characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed information on the chemical environment of each atom, confirming connectivity and stereochemistry. | Provides unambiguous structural determination. | Requires larger sample amounts; less sensitive than MS. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[7] | High resolution and sensitivity for quantitative analysis. | Does not provide structural information on its own. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., N-H, C-O, C-F bonds). | Non-destructive and provides a characteristic fingerprint. | Can be difficult to interpret complex spectra. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - EI)
A standard protocol for analyzing solid samples by EI-MS would involve:
-
Sample Preparation: A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate a mass spectrum.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
For more complex matrices or for quantitative analysis, an HPLC-MS/MS method, similar to that used for related compounds, would be employed.[7]
-
Chromatographic Separation: The sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column. A gradient elution with solvents such as acetonitrile and water containing formic acid is used to separate the analyte from impurities.
-
Ionization: The eluent from the HPLC is directed into an electrospray ionization (ESI) source, where the analyte is ionized, typically forming the protonated molecule [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The precursor ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas in a collision cell. The resulting product ions are then analyzed in a second mass analyzer.
Visualizing the Fragmentation Pathway
The logical flow of the predicted mass spectrometry fragmentation of this compound can be visualized as a directed graph.
Caption: Predicted fragmentation of this compound.
References
- 1. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to HPLC-MS Methods for Purity Analysis of 4-Fluoro-5-methoxy-1H-indole
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of potential High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity analysis of 4-Fluoro-5-methoxy-1H-indole, a key intermediate in pharmaceutical synthesis. Given the absence of a specific published method for this exact molecule, this document outlines a primary proposed method based on the analysis of a structurally similar compound, 4-Fluoro-1-methyl-1H-indol-5-ol, and compares it with viable alternatives.[1] The objective is to provide a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for impurity profiling due to its high resolution and quantitative accuracy.[2][3][4] When coupled with Mass Spectrometry (MS), it becomes a powerful tool for both the quantification of the main component and the identification of unknown impurities.[5][6] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for indole derivatives, separating compounds based on their hydrophobicity.[4][7]
Potential Impurities in this compound Synthesis
Understanding potential impurities is crucial for developing a selective HPLC method. Based on common indole synthetic routes, such as the Fischer indole synthesis, potential impurities could include:
-
Starting material carryover.
-
Isomers formed during synthesis.
-
Oxidation or degradation products.[8]
-
Products of side reactions, such as de-fluorination or de-methylation.[9]
A well-developed HPLC-MS method should be able to separate the main peak of this compound from these and other potential impurities.
Comparative Overview of HPLC-MS Methods
The following tables summarize a proposed primary method and two alternative methods for the purity analysis of this compound. The primary method is adapted from a validated protocol for a similar fluorinated indole derivative.[1] The alternatives offer different selectivities, which can be beneficial if co-elution is observed with the primary method.
Table 1: HPLC Parameters
| Parameter | Primary Proposed Method (C18 Column) | Alternative Method A (Phenyl-Hexyl Column) | Alternative Method B (C8 Column) |
| Stationary Phase | C18 (e.g., Phenomenex Gemini-NX C18, 150 x 4.6 mm, 3 µm)[10][11] | Phenyl-Hexyl (e.g., Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm) | C8 (e.g., Zorbax Rx C8, 250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | Acetonitrile |
| Gradient Program | 5% B to 95% B in 15 min, hold for 5 min, return to 5% B in 1 min | 10% B to 100% B in 15 min, hold for 5 min, return to 10% B in 1 min | 20% B to 80% B in 20 min, hold for 5 min, return to 20% B in 1 min |
| Flow Rate | 1.0 mL/min[11] | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 30°C[11] | 40°C | 35°C |
| Injection Volume | 5 µL | 10 µL | 5 µL |
| UV Detection | 280 nm[12] | 280 nm | 280 nm |
Table 2: Mass Spectrometry Parameters
| Parameter | Primary Proposed Method & Alternatives A/B |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan (m/z 100-500) for impurity identification |
| Selected Ion Monitoring (SIM) | m/z for this compound (e.g., [M+H]⁺) for quantification |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
Experimental Protocols
Preparation of Mobile Phases and Sample
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly. For Alternative B, dissolve 0.77 g of ammonium acetate in 1 L of HPLC-grade water.
-
Mobile Phase B: For the Primary Method and Alternative B, use HPLC-grade acetonitrile. For Alternative A, use HPLC-grade methanol. For the Primary Method and Alternative A, add 1 mL of formic acid to 1 L of the respective organic solvent.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution of 100 µg/mL. Further dilute as necessary for analysis. Filter the final solution through a 0.22 µm syringe filter before injection.
HPLC-MS System Setup and Execution
-
Equilibrate the HPLC system with the initial mobile phase composition (e.g., 95% A and 5% B for the Primary Method) for at least 30 minutes or until a stable baseline is achieved.
-
Set up the MS parameters as detailed in Table 2.
-
Inject a blank (sample solvent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Acquire data for the full duration of the chromatographic run.
-
Process the data to determine the purity of the main peak and to identify any impurities. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Method Comparison and Rationale
-
Primary Proposed Method (C18 Column): C18 columns are the most common and versatile reversed-phase columns, offering excellent retention and separation for a wide range of moderately polar to nonpolar compounds like indole derivatives.[4] The use of formic acid as a mobile phase additive aids in protonation of the analyte, leading to better peak shape and improved ionization efficiency in positive mode ESI-MS.[12][13]
-
Alternative Method A (Phenyl-Hexyl Column): A Phenyl-Hexyl column provides a different selectivity compared to a C18 column due to π-π interactions between the phenyl groups of the stationary phase and the aromatic indole ring. This can be particularly useful for separating aromatic isomers or impurities with similar hydrophobicity but different aromatic character. Using methanol instead of acetonitrile as the organic modifier also alters selectivity.
-
Alternative Method B (C8 Column): A C8 column is less retentive than a C18 column, which can be advantageous for eluting more nonpolar impurities more quickly. The use of ammonium acetate as a buffer provides a different pH and ionic environment, which can influence the retention and peak shape of ionizable impurities.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the purity analysis of this compound.
Caption: Workflow for HPLC-MS Purity Analysis.
Logical Relationship for Method Selection
The choice between the proposed methods depends on the specific impurity profile encountered. The following diagram illustrates a logical approach to method selection.
Caption: Decision Tree for HPLC Method Selection.
By starting with the primary proposed method and using the alternatives as needed, researchers can efficiently develop a specific and robust HPLC-MS method for the purity analysis of this compound, ensuring the quality and reliability of this important pharmaceutical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction | MDPI [mdpi.com]
- 13. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Unveiling the Impact of Fluorination: A Comparative Analysis of 4-Fluoro-5-methoxy-1H-indole and its Non-fluorinated Analogs in Biological Activity
The strategic introduction of a fluorine atom to the indole scaffold at the 4-position of 5-methoxy-1H-indole has been shown to significantly enhance its affinity and selectivity for the serotonin 1A (5-HT1A) receptor, while having a minimal impact on its interaction with 5-HT2A and 5-HT2C receptors. This targeted modification underscores the potential of fluorination as a powerful tool in medicinal chemistry to fine-tune the pharmacological profile of indole-based compounds for the development of novel therapeutics.
This guide provides a comprehensive comparison of the biological activity of 4-fluoro-5-methoxy-1H-indole and its non-fluorinated counterpart, 5-methoxy-1H-indole, with a focus on their interactions with serotonin receptors. The data presented is primarily based on studies of their N,N-dimethyltryptamine (DMT) derivatives, which serve as crucial probes for understanding the structure-activity relationships of the core indole structures.
Enhanced 5-HT1A Receptor Affinity with 4-Fluorination
A pivotal study by Blair et al. (2000) demonstrated that the introduction of a fluorine atom at the 4-position of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) leads to a remarkable increase in its affinity for the 5-HT1A receptor.[1][2] The fluorinated compound, 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT), exhibited a binding affinity (Ki) of 0.23 nM for the 5-HT1A receptor, representing a significant enhancement compared to its non-fluorinated analog.[1] This heightened affinity was also coupled with increased functional potency as a 5-HT1A agonist.[1][2]
In contrast, the study found that fluorination had little to no effect on the affinity of these tryptamines for the 5-HT2A and 5-HT2C receptors.[1][2] This differential impact highlights the selective nature of the structural modification and its potential for designing ligands with specific receptor subtype selectivity.
The following table summarizes the quantitative data for the N,N-dimethyltryptamine derivatives, illustrating the effect of 4-fluorination on serotonin receptor binding affinities.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
| 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Data not explicitly found in snippets | Data not explicitly found in snippets | Data not explicitly found in snippets |
| 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT) | 0.23[1] | Comparable to non-fluorinated analog | Comparable to non-fluorinated analog |
Note: While the Blair et al. (2000) study provides a direct comparison, the specific Ki value for the non-fluorinated 5-MeO-DMT at the 5-HT1A receptor was not available in the accessed snippets. However, the text explicitly states a "markedly enhanced" affinity for the fluorinated analog, indicating a significantly lower Ki value for 4-F-5-MeO-DMT.
Experimental Protocols
The determination of the binding affinities (Ki values) for these compounds was conducted using in vitro radioligand competition assays. The general methodology for such assays is outlined below.
Radioligand Binding Assay
Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A, 5-HT2C).
-
A specific radioligand for each receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
Test compounds (this compound analogs and non-fluorinated analogs).
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the presence of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The interaction of these indole derivatives with serotonin receptors initiates downstream signaling cascades. The following diagrams, created using the DOT language, illustrate a simplified signaling pathway for the 5-HT1A receptor and a general workflow for evaluating the biological activity of these compounds.
Caption: Simplified signaling pathway of the Gi/o-coupled 5-HT1A receptor.
Caption: General experimental workflow for comparing biological activity.
Conclusion
The available evidence strongly indicates that the introduction of a fluorine atom at the 4-position of the 5-methoxyindole scaffold is a highly effective strategy for enhancing affinity and selectivity for the 5-HT1A receptor. This targeted chemical modification provides a valuable approach for the rational design of novel ligands with tailored pharmacological profiles, which could lead to the development of more effective and selective therapeutic agents for a range of neurological and psychiatric disorders. Further research focusing on the parent indole molecules is warranted to confirm these findings and to fully elucidate the therapeutic potential of this compound.
References
A Comparative Guide to Receptor Binding Affinity Assays for Fluorinated Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the receptor binding affinities of fluorinated tryptamines against their non-fluorinated analogs, with a focus on key serotonin receptors implicated in their pharmacological effects. Detailed experimental protocols for determining these binding affinities are included, alongside visualizations of the experimental workflow and relevant signaling pathways to support researchers in the fields of pharmacology, neuroscience, and drug development.
Comparative Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Kᵢ in nM) of a selection of fluorinated and non-fluorinated tryptamines for human serotonin receptors 5-HT₁A, 5-HT₂A, and 5-HT₂C. A lower Kᵢ value indicates a higher binding affinity. This data, compiled from multiple peer-reviewed studies, facilitates an objective comparison of how fluorination impacts receptor interaction.
| Compound | 5-HT₁A (Kᵢ, nM) | 5-HT₂A (Kᵢ, nM) | 5-HT₂C (Kᵢ, nM) |
| Non-Fluorinated Tryptamines | |||
| N,N-Dimethyltryptamine (DMT) | 6.5 - 170 | 39 - 75 | Varies |
| 5-MeO-DMT | <10 | >1000 | Varies |
| 4-HO-DMT (Psilocin) | 228 | 57 | 141 |
| Fluorinated Tryptamines | |||
| 4-Fluoro-5-methoxy-DMT | 0.23 | Varies | Varies |
| 5-Fluorotryptamine | Varies | Varies | Varies |
| 6-Fluoro-DET | Inactive | Inactive | Inactive |
Note: "Varies" indicates that while binding has been observed, consistent Kᵢ values were not available across the reviewed literature. "Inactive" suggests no significant binding was detected.
Experimental Protocol: Radioligand Binding Affinity Assay
This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity (Kᵢ) of fluorinated tryptamines for serotonin receptors.
Materials and Reagents
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human serotonin receptor of interest (e.g., 5-HT₁A, 5-HT₂A, or 5-HT₂C).
-
Radioligands:
-
For 5-HT₁A: [³H]8-OH-DPAT
-
For 5-HT₂A: [³H]Ketanserin
-
For 5-HT₂C: [³H]Mesulergine
-
-
Test Compounds: Fluorinated tryptamines and non-fluorinated analogs.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand with high affinity for the target receptor (e.g., serotonin for 5-HT₁A).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates and glass fiber filters.
-
Filtration apparatus and scintillation counter.
Membrane Preparation
-
Homogenize frozen tissue or washed cells expressing the target receptor in cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1]
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.[1]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[1]
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[1]
Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer.[1]
-
In a 96-well plate, add the following to each well in triplicate:[1]
-
Total Binding: Membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-labeled competitor.
-
Test Compound: Membrane preparation, radioligand, and varying concentrations of the fluorinated tryptamine.
-
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[1]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.[1] This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[1]
-
Dry the filters and add a scintillation cocktail.[1]
-
Measure the radioactivity using a scintillation counter.[1]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) using non-linear regression analysis.
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizing the Process and Pathways
To further clarify the experimental process and the biological context, the following diagrams illustrate the workflow of the receptor binding assay and a simplified serotonin receptor signaling pathway.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified Gq signaling pathway for the 5-HT₂A receptor.
References
Validating the Structure of Synthesized 4-Fluoro-5-methoxy-1H-indole: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the chemical structure of synthesized 4-Fluoro-5-methoxy-1H-indole using standard spectroscopic techniques. Due to the limited availability of published spectroscopic data for this specific molecule, this guide presents a comparative analysis with structurally similar indole derivatives. The expected spectral data for the target compound are predicted based on established principles of spectroscopy and the empirical data of its analogues.
Data Presentation: Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its structural analogues. The data for the target compound is predicted based on the influence of the fluoro and methoxy substituents on the indole scaffold.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | H2 | H3 | H4 | H6 | H7 | N1-H | OCH₃ |
| This compound (Predicted) | ~7.1-7.2 (m) | ~6.4-6.5 (m) | - | ~6.8-6.9 (d) | ~7.0-7.1 (d) | ~8.1 (br s) | ~3.9 (s) |
| 4-Methoxy-1H-indole | 7.18 (t, J=2.8 Hz) | 6.49 (dd, J=2.8, 1.0 Hz) | - | 6.61 (dd, J=7.6, 1.0 Hz) | 7.08 (t, J=7.9 Hz) | 8.23 (br s) | 3.92 (s) |
| 5-Fluoro-1H-indole | 7.25 (m) | 6.45 (m) | 7.30 (dd, J=8.8, 4.4 Hz) | 6.90 (td, J=9.0, 2.4 Hz) | 7.30 (dd, J=9.6, 2.4 Hz) | 8.10 (br s) | - |
| 5-Methoxy-1H-indole | 7.21 (t, J=2.8 Hz) | 6.43 (dd, J=2.8, 0.8 Hz) | 7.25 (d, J=8.7 Hz) | 6.87 (dd, J=8.7, 2.4 Hz) | 7.03 (d, J=2.3 Hz) | 8.05 (br s) | 3.90 (s) |
Chemical shifts (δ) are in ppm relative to TMS. Multiplicity is denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). Coupling constants (J) are in Hz.
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | OCH₃ |
| This compound (Predicted) | ~124 | ~101 | ~130 (d) | ~150 (d) | ~145 (d) | ~105 (d) | ~115 | ~132 | ~56 |
| 4-Methoxy-1H-indole | 123.0 | 100.1 | 127.3 | 154.5 | 100.8 | 114.7 | 122.2 | 137.9 | 55.4 |
| 5-Fluoro-1H-indole | 124.9 | 102.5 | 128.8 | 105.8 (d, J=23.5 Hz) | 157.5 (d, J=232 Hz) | 110.1 (d, J=26.5 Hz) | 111.6 (d, J=9.8 Hz) | 132.8 | - |
| 5-Methoxy-1H-indole | 124.3 | 102.2 | 128.9 | 111.7 | 154.0 | 112.2 | 100.8 | 131.5 | 56.1 |
Chemical shifts (δ) are in ppm relative to TMS. (d) indicates a doublet due to C-F coupling.
Table 3: ¹⁹F NMR, IR, and Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | ¹⁹F NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | ~ -130 to -140 | ~3400 (N-H), ~1600 (C=C), ~1250 (C-O), ~1100 (C-F) | M⁺˙ = 165.06 |
| 5-Fluoro-1H-indole | -126.8 | 3421 (N-H), 1585, 1481, 1459 (C=C) | M⁺˙ = 135.05 |
| 5-Methoxy-1H-indole | - | 3410 (N-H), 1620, 1585, 1490 (C=C), 1215 (C-O) | M⁺˙ = 147.07 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Use the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same instrument.
-
Use the solvent peak for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Employ proton decoupling to simplify the spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Spectroscopy :
-
Acquire the spectrum on a spectrometer equipped with a fluorine probe.
-
Use an external standard such as CFCl₃ (0 ppm).
-
Proton decoupling may be applied to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Thin Film (for solids soluble in a volatile solvent) : Dissolve a small amount of the compound in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition :
-
Obtain the spectrum using an FTIR spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[2] Further dilute this solution to the low µg/mL or ng/mL range depending on the ionization technique and instrument sensitivity.[2]
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with liquid chromatography).
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap) to confirm the elemental composition.[3]
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for spectroscopic validation and the structural relationships of the compared compounds.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Caption: Structural relationship of the target compound and its analogues.
References
A Comparative Guide to 5-HT1A Receptor Agonists: 4-Fluoro-5-methoxy-1H-indole and 8-OH-DPAT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 5-HT1A receptor agonist, 4-Fluoro-5-methoxy-1H-indole, and the classical research tool, 8-OH-DPAT. The information presented is intended to assist researchers in selecting the appropriate compound for their studies by providing a comprehensive overview of their pharmacological properties, supported by experimental data and detailed protocols.
Introduction
The serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is a well-established target for the development of therapeutics for anxiety, depression, and other neuropsychiatric disorders. Agonists of this receptor are of significant interest for their potential therapeutic effects. 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) has long been the standard full agonist used in preclinical research to probe the function of the 5-HT1A receptor.[1][2] However, the development of novel agonists with improved selectivity and potency is an ongoing effort. This guide focuses on a comparative analysis of 8-OH-DPAT and the more recently explored this compound and its close analogs.
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of 4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-F-5-MeO-DMT), a close and well-characterized analog of this compound, and 8-OH-DPAT. This data provides a quantitative basis for comparing their affinity, potency, and selectivity for the 5-HT1A receptor.
Table 1: 5-HT1A Receptor Binding Affinity and Functional Potency
| Compound | Receptor | Assay Type | Parameter | Value |
| 4-F-5-MeO-DMT | Human 5-HT1A | Radioligand Binding | Ki | Potency greater than 8-OH-DPAT[3] |
| Human 5-HT1A | cAMP Accumulation | EC50 | Potency greater than 8-OH-DPAT[3] | |
| 8-OH-DPAT | Human 5-HT1A | Radioligand Binding | pIC50 | 8.19[1] |
| Human 5-HT1A | Radioligand Binding | Ki | ~6.5 nM (calculated from pIC50) | |
| Human 5-HT1A | cAMP Accumulation | EC50 | 5.82 nM[1] |
Table 2: Serotonin Receptor Selectivity Profile
| Compound | 5-HT1A Ki (nM) | 5-HT1B pIC50 | 5-HT2A | 5-HT2C | 5-HT7 Ki (nM) |
| 4-F-5-MeO-DMT | High Affinity | - | Markedly increased selectivity over 5-HT2A/2C[3] | Markedly increased selectivity over 5-HT2A/2C[3] | - |
| 4-F-5-MeO-pyr-T * | High Affinity | - | ~813-fold selectivity over 5-HT2A[2] | - | - |
| 8-OH-DPAT | ~6.5 | 5.42[1] | - | - | 466[1] |
Note: 4-F-5-MeO-pyr-T is another potent analog where the N,N-dialkyl substituents are constrained into a pyrrolidine ring.[2]
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: 5-HT1A Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Caption: Experimental Workflow for Radioligand Binding Assay.
Protocol:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the 5-HT1A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of the radioligand (e.g., [³H]8-OH-DPAT).
-
Initiate the binding reaction by adding the membrane preparation.
-
For non-specific binding, use a high concentration of a non-labeled 5-HT1A ligand (e.g., serotonin).
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the functional potency (EC50) of an agonist by quantifying its ability to inhibit adenylyl cyclase activity and thus decrease intracellular cAMP levels.
Protocol:
-
Cell Culture:
-
Culture cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) in appropriate media.
-
Seed the cells into 96- or 384-well plates and grow to confluency.
-
-
cAMP Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound at various concentrations.
-
Stimulate adenylyl cyclase with forskolin to induce a measurable level of cAMP.
-
Incubate for a specified time at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis:
-
Generate a standard curve to convert the assay signal to cAMP concentration.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound to determine the EC50 value.
-
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by the 5-HT1A receptor upon agonist binding.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1A receptor as described for the radioligand binding assay.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add assay buffer containing GDP, the test compound at various concentrations, and the membrane preparation.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
For non-specific binding, include a high concentration of unlabeled GTPγS.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the percentage of stimulation of [³⁵S]GTPγS binding above basal levels against the log concentration of the test compound to determine the EC50 and Emax values.
-
Conclusion
The available data suggests that this compound and its analogs are potent and highly selective 5-HT1A receptor agonists, potentially offering advantages over the classical tool compound 8-OH-DPAT, which exhibits affinity for other serotonin receptors, notably 5-HT7. The increased selectivity of the fluorinated indole derivatives may provide more precise insights into the physiological and behavioral roles of the 5-HT1A receptor. The experimental protocols provided herein offer a standardized framework for the further characterization and comparison of these and other novel 5-HT1A receptor ligands. Researchers are encouraged to utilize these methodologies to generate robust and comparable data to advance the field of serotonin pharmacology and drug discovery.
References
4-Fluoro-5-methoxy-1H-indole: A Comparative Analysis of its Selectivity for the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the binding affinity and functional activity of 4-Fluoro-5-methoxy-1H-indole at serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, supported by experimental data.
This guide provides a detailed analysis of the selectivity profile of this compound, a tryptamine derivative, for the serotonin 1A (5-HT1A) receptor over the 5-HT2A and 5-HT2C receptor subtypes. The information presented is based on published experimental data and is intended to inform research and drug development efforts targeting the serotonergic system.
Executive Summary
4-Fluoro-5-methoxy-N,N-dimethyltryptamine (4-Fluoro-5-methoxy-DMT), a close structural analog of this compound, demonstrates a high affinity and selectivity for the 5-HT1A receptor.[1] Substitution with a fluorine atom at the 4-position of the indole ring markedly increases its selectivity for the 5-HT1A receptor over the 5-HT2A and 5-HT2C receptors.[1] This compound exhibits potent agonist activity at the 5-HT1A receptor, with a potency greater than the well-established 5-HT1A agonist, 8-OH-DPAT.[1] In contrast, fluorination of related tryptamines generally has minimal impact on their affinity for the 5-HT2A and 5-HT2C receptors.
Data Presentation
The following tables summarize the quantitative data on the binding affinities (Ki) and functional activities (EC50) of 4-Fluoro-5-methoxy-DMT and relevant reference compounds at the 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Table 1: Binding Affinity (Ki, nM) of 4-Fluoro-5-methoxy-DMT and Reference Compounds
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| 4-Fluoro-5-methoxy-DMT | 0.23 | 79.6 | 158 |
| 8-OH-DPAT (Reference Agonist) | 1.0 | >10,000 | >10,000 |
| Ketanserin (Reference Antagonist) | 250 | 1.3 | 48 |
| Mesulergine (Reference Antagonist) | 1,300 | 3.8 | 1.6 |
Data for 4-Fluoro-5-methoxy-DMT and 8-OH-DPAT from Blair et al., 2000. Data for Ketanserin and Mesulergine are representative values from the literature.
Table 2: Functional Activity (EC50, nM) of 4-Fluoro-5-methoxy-DMT
| Compound | 5-HT1A (cAMP Inhibition) | 5-HT2A (Phosphoinositide Hydrolysis) | 5-HT2C (Phosphoinositide Hydrolysis) |
| 4-Fluoro-5-methoxy-DMT | 0.17 | 33.2 | N/A |
Data for 4-Fluoro-5-methoxy-DMT from Blair et al., 2000. N/A indicates data not available in the primary reference.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the targeted serotonin receptors and a typical experimental workflow for determining binding affinity.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT2A/2C Receptor Signaling Pathway
Caption: Competitive Radioligand Binding Assay Workflow
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 4-Fluoro-5-methoxy-DMT for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Materials:
-
Cell Membranes: Membranes from cells stably expressing human recombinant 5-HT1A, 5-HT2A, or 5-HT2C receptors.
-
Radioligands:
-
5-HT1A: [³H]8-OH-DPAT
-
5-HT2A: [³H]ketanserin
-
5-HT2C: [³H]mesulergine
-
-
Test Compound: 4-Fluoro-5-methoxy-DMT
-
Reference Compounds: 8-OH-DPAT, ketanserin, mesulergine
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (typically 10-20 µg of protein), a fixed concentration of the respective radioligand (near its Kd value), and a range of concentrations of the test compound or reference compound.
-
Equilibrium: Incubate the plates at room temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an appropriate unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional potency (EC50) of 4-Fluoro-5-methoxy-DMT at the 5-HT1A receptor.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Forskolin: To stimulate adenylyl cyclase and increase basal cAMP levels.
-
Test Compound: 4-Fluoro-5-methoxy-DMT
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen assay kit.
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.
-
Objective: To determine the functional potency (EC50) of 4-Fluoro-5-methoxy-DMT at the 5-HT2A and 5-HT2C receptors.
Materials:
-
Cells: HEK293 or other suitable cells stably expressing the human 5-HT2A or 5-HT2C receptor.
-
[³H]myo-inositol: To radiolabel the cellular phosphoinositide pool.
-
LiCl: To inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates.
-
Test Compound: 4-Fluoro-5-methoxy-DMT
-
Anion Exchange Columns: To separate the inositol phosphates.
Procedure:
-
Cell Labeling: Incubate the cells with [³H]myo-inositol for 18-24 hours to label the phosphoinositide lipids.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for 10-15 minutes.
-
Stimulation: Add varying concentrations of the test compound and incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a solution like ice-cold perchloric acid and extract the inositol phosphates.
-
Separation: Separate the total inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
-
Data Analysis:
-
Plot the amount of [³H]inositol phosphates produced against the log concentration of the test compound.
-
Determine the EC50 value, the concentration that produces 50% of the maximal response, using non-linear regression.
-
Conclusion
The available data strongly indicate that this compound, as represented by its N,N-dimethylated analog, is a highly potent and selective agonist for the 5-HT1A receptor. The introduction of a fluorine atom at the 4-position of the indole ring dramatically enhances its affinity for the 5-HT1A receptor while having a comparatively minor effect on its interaction with the 5-HT2A and 5-HT2C receptors. This distinct selectivity profile makes this compound and its analogs valuable tools for researchers investigating the specific roles of the 5-HT1A receptor in various physiological and pathological processes. For drug development professionals, this compound represents a promising lead scaffold for the design of novel therapeutic agents with a targeted 5-HT1A agonist mechanism of action, potentially offering improved efficacy and a more favorable side-effect profile compared to less selective serotonergic drugs.
References
A Comparative Guide to Purity Confirmation of 4-Fluoro-5-methoxy-1H-indole Post-Synthesis
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for newly synthesized compounds like 4-Fluoro-5-methoxy-1H-indole is a cornerstone of reliable and reproducible research in drug discovery and development. The presence of even minute impurities can significantly alter biological activity and lead to misleading experimental outcomes. This guide provides a comparative overview of essential analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and data presentation to aid in the selection of the most appropriate methods for your research needs.
Substituted indoles are a critical class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1] Rigorous purity assessment is therefore a mandatory requirement to ensure safety and efficacy.[1] Chromatographic and spectroscopic methods are central to providing high-resolution separation and unambiguous identification of the main compound from its impurities.[1][2]
Comparison of Key Analytical Techniques
A multi-technique approach is often recommended for the comprehensive purity determination of novel compounds. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are powerful and complementary techniques for this purpose.
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | Retention time (tR), peak area (% purity), detection of non-volatile impurities. | High resolution, quantitative accuracy, suitable for a wide range of compounds.[3] | Requires reference standards for absolute quantification of impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Detailed structural information, identification and quantification of impurities with distinct signals. | Provides unambiguous structural confirmation, can quantify impurities without a specific reference standard (qNMR).[2] | Lower sensitivity compared to HPLC, complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio (m/z). | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity, provides molecular weight information for unknown impurities.[2] | Isomeric impurities may not be distinguishable, quantification can be challenging. |
Experimental Workflow for Purity Confirmation
A systematic workflow ensures a thorough and reliable assessment of the purity of a newly synthesized batch of this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC is a versatile and widely used technique for the quantitative analysis of substituted indoles due to its ability to separate compounds based on polarity.[1]
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Sample Solvent | Methanol or Acetonitrile |
| Syringe Filters | 0.45 µm PTFE |
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Gradient | 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes. |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of the sample solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for identifying and quantifying impurities. Both ¹H and ¹³C NMR should be performed.
Instrumentation and Consumables:
| Parameter | Specification |
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Tetramethylsilane (TMS) |
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Add TMS as an internal standard.
Data Analysis:
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. The ¹³C NMR spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule. Impurities will present as additional, unassigned peaks. For analogous compounds like 5-methoxy-3-methyl-1H-indole, characteristic proton signals appear around δ 7.8 (NH), 7.2-6.8 (aromatic CH), 3.9 (OCH₃), and 2.3 (CH₃) ppm in CDCl₃.[4] The carbon signals for the methoxy group are typically around 56 ppm.[4]
Potential Impurities in Fischer Indole Synthesis
The Fischer indole synthesis is a common method for preparing indole derivatives.[5] However, it can lead to several impurities.[6]
-
Unreacted Starting Materials: Phenylhydrazines and ketones/aldehydes used in the initial step.
-
Intermediates: Incompletely cyclized hydrazone intermediates.
-
Side-Reaction Byproducts: Formation of regioisomers, especially when using unsymmetrical ketones.[6]
-
Degradation Products: The product might be sensitive to the acidic conditions and high temperatures of the reaction.[6]
By employing a combination of these analytical techniques and being aware of potential synthetic impurities, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent scientific investigations.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-5-methoxy-1H-indole: A Guide for Laboratory Professionals
For Immediate Release
Understanding the Hazard Profile
Based on data from related fluoro- and methoxy-substituted indoles, 4-Fluoro-5-methoxy-1H-indole should be handled as a hazardous substance. Key potential hazards include skin irritation, serious eye irritation, and respiratory irritation.[1][2] Ingestion may also be harmful.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory during handling and disposal.[3][4] All operations should be conducted in a well-ventilated area or under a chemical fume hood.[3][5]
A summary of hazard classifications for analogous compounds is presented below:
| Compound Name | CAS Number | Hazard Statements |
| Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate | 1902955-23-0 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| 5-Methoxyindole | 1006-94-6 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[6] |
| 4-Fluoroindole | 387-43-9 | No specific hazard statements available in the provided search results. General advice is to wear protective equipment and avoid ingestion and inhalation.[3] |
| 5-Fluoro-1H-indole | 399-52-0 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2] |
| 4-Fluoro-2-Methoxy-5-nitroaniline | Not Available | No specific hazard statements available in the provided search results. General advice is to wear protective gloves/clothing/eye protection and use only in a well-ventilated area.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure should be followed to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Categorization: Classify this compound waste as hazardous chemical waste. Due to the presence of fluorine (a halogen), it may be categorized as halogenated organic waste. Consult your institution's specific waste management guidelines.
-
Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.
2. Containerization:
-
Primary Container: Use a designated, leak-proof, and chemically resistant container for collecting the waste. The container should have a secure screw-top cap.
-
Secondary Containment: Place the primary waste container in a larger, shatter-resistant secondary container to prevent spills.
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
The relevant hazard pictograms (e.g., irritant)
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3]
-
Keep the storage area cool and dry, away from heat sources and direct sunlight.[1]
-
Ensure the storage area is inaccessible to unauthorized personnel.
5. Final Disposal:
-
Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal contractor.[5]
-
Provide the contractor with a complete and accurate description of the waste.
-
Retain all documentation related to the waste disposal for regulatory compliance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can mitigate risks, ensure a safe laboratory environment, and comply with environmental regulations when handling and disposing of this compound.
References
Personal protective equipment for handling 4-Fluoro-5-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4-Fluoro-5-methoxy-1H-indole, a substituted indole. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling structurally similar indole derivatives, fluorinated organic compounds, and general hazardous chemicals. It is imperative to treat this chemical as potentially hazardous and to supplement this information with a thorough risk assessment specific to your laboratory's conditions.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Proper PPE is the final line of defense against chemical exposure and should always be used in conjunction with engineering controls such as fume hoods.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[1] | Protects eyes and face from splashes of the chemical or solvents. |
| Skin and Body Protection | A flame-resistant lab coat is required. Wear long pants and closed-toe shoes to cover all exposed skin.[1] | Prevents skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2] For chemicals of unknown toxicity, double gloving is recommended.[1] | Protects hands from direct contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. The need should be determined by a risk assessment.[1][2][3] | Prevents inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls and Pre-Work Setup:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[1]
-
Keep the work area clean and organized to prevent spills.[1]
2. Handling the Chemical:
-
Use the smallest amount of the chemical necessary for the experiment to minimize waste and potential exposure.[1]
-
Avoid the formation and inhalation of dust and aerosols.[1]
-
When weighing, do so in a fume hood or a ventilated balance enclosure.
3. Spill and Emergency Procedures:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[1]
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
In Case of Contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid hazardous waste container.[4] Do not mix with incompatible waste streams.[4]
2. Labeling:
-
All waste containers must be clearly labeled with:
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Ensure secondary containment is used to capture any potential leaks or spills.[4]
4. Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Contact your institution's EHS office to schedule a pickup for hazardous waste.[4] The preferred method of disposal is incineration by a licensed hazardous waste disposal facility.[5]
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
